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  • Product: 5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid
  • CAS: 944890-37-3

Core Science & Biosynthesis

Foundational

Technical Monograph: 5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid

This technical guide provides an in-depth analysis of 5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid (CAS 944890-37-3) . It is structured to serve researchers in medicinal chemistry and pharmacology, focusing on the co...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid (CAS 944890-37-3) . It is structured to serve researchers in medicinal chemistry and pharmacology, focusing on the compound's utility as a scaffold for enzyme inhibition (specifically D-amino acid oxidase, DAAO) and its synthetic accessibility.

CAS Registry Number: 944890-37-3 Chemical Formula: C₁₃H₁₃NO₄ Molecular Weight: 247.25 g/mol Class: Aminomethyl-furoic Acid Derivatives / Pharmacological Probe

Executive Technical Summary

5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid represents a specialized chemotype in medicinal chemistry, combining a polar, ionizable "head" (furoic acid) with a lipophilic, electron-rich "tail" (2-methoxyaniline) via a flexible methylene linker.

While often encountered in high-throughput screening (HTS) libraries, this specific architecture is not random. It aligns with the Structure-Activity Relationship (SAR) requirements for D-Amino Acid Oxidase (DAAO) inhibitors . DAAO inhibitors are critical investigational agents for modulating N-methyl-D-aspartate (NMDA) receptor activity in schizophrenia and cognitive disorders. This compound serves as a robust chemical probe for exploring the "secondary pocket" of flavoprotein active sites.

Key Physicochemical Profile
PropertyValue (Predicted/Exp)Significance
pKa (Acid) ~3.1 - 3.5Highly acidic; exists as a carboxylate anion at physiological pH (7.4).
pKa (Base) ~4.5 - 5.0The aniline nitrogen is weakly basic; likely uncharged at pH 7.4.
LogP ~2.1Moderate lipophilicity; suggests good membrane permeability.
TPSA ~75 ŲWithin the ideal range for blood-brain barrier (BBB) penetration (<90 Ų).
H-Bond Donors 2 (COOH, NH)Critical for active site anchoring.

Structural Biology & Pharmacophore Mapping

The biological utility of CAS 944890-37-3 is defined by its ability to mimic the transition state of D-amino acids while extending into hydrophobic enzyme pockets.

The Furoic Acid "Warhead"

The 2-furoic acid moiety is a classic bioisostere for the carboxylate group of D-amino acids (the natural substrates of DAAO).

  • Mechanism: The carboxylate forms an electrostatic interaction with Arg283 and Tyr224 in the DAAO active site.

  • Planarity: The furan ring ensures a planar conformation that fits the narrow channel leading to the Flavin Adenine Dinucleotide (FAD) cofactor.

The Aminomethyl Linker & Aniline Tail

Unlike simple furoic acid, this derivative features a 5-position substitution.

  • Secondary Pocket Access: The methylene linker allows the 2-methoxyphenyl group to rotate and occupy the "hydrophobic sub-pocket" near the active site entrance.

  • Ortho-Methoxy Effect: The ortho-methoxy group on the aniline ring restricts rotation (atropisomerism potential) and provides an additional weak H-bond acceptor, potentially increasing selectivity against homologous enzymes like D-aspartate oxidase (DDO).

Pharmacophore Visualization

The following diagram illustrates the logical segmentation of the molecule relative to its binding potential.

Pharmacophore cluster_binding Enzyme Active Site Interactions (Hypothetical DAAO) Acid Carboxylic Acid (Electrostatic Anchor) Furan Furan Core (Planar Spacer) Acid->Furan C2 Attachment Arg283 Arg283 / Tyr224 (Cationic Site) Acid->Arg283 Ionic Bond Linker Methylene-Amine (Flexible Hinge) Furan->Linker C5 Attachment Tail 2-OMe Phenyl (Hydrophobic Interaction) Linker->Tail N-Aryl Bond Pocket Hydrophobic Sub-pocket Tail->Pocket Pi-Stacking

Figure 1: Pharmacophore segmentation of CAS 944890-37-3 mapping structural features to potential enzyme binding sites.

Synthetic Methodology

The most reliable and high-yield route to CAS 944890-37-3 is Reductive Amination . This approach avoids the over-alkylation risks associated with direct alkylation of amines and preserves the sensitive furan ring.

Retrosynthetic Analysis
  • Bond Disconnection: C–N bond between the methylene group and the aniline nitrogen.

  • Precursors: 5-Formyl-2-furoic acid (Starting Material A) and 2-Methoxyaniline (o-Anisidine, Starting Material B).

Detailed Protocol (Bench-Scale)

Note: This protocol is designed for a 1.0 mmol scale. Adjust volumes accordingly.

Reagents:

  • 5-Formyl-2-furoic acid (140 mg, 1.0 mmol)

  • 2-Methoxyaniline (123 mg, 1.0 mmol)

  • Sodium Triacetoxyborohydride (STAB) (318 mg, 1.5 mmol)

  • Acetic Acid (glacial, catalytic amount)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)

Step-by-Step Workflow:

  • Imine Formation (In Situ):

    • In a dry round-bottom flask, dissolve 5-formyl-2-furoic acid and 2-methoxyaniline in DCE (5 mL).

    • Add Acetic Acid (1-2 drops) to catalyze imine formation.

    • Stir at room temperature (RT) for 1–2 hours under nitrogen atmosphere. Checkpoint: Solution may darken slightly.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) portion-wise over 10 minutes. Why STAB? It is milder than NaBH₄ and reduces the imine selectively without reducing the aldehyde or the furan ring.

    • Allow the reaction to warm to RT and stir overnight (12–16 hours).

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ solution (caution: gas evolution).

    • Adjust pH of the aqueous layer to ~4–5 with 1M HCl (carefully) to ensure the carboxylic acid is protonated enough to extract, or use a specific extraction at neutral pH if the zwitterion is soluble in organic phase. Optimization: For amino-acids, isoelectric precipitation is often preferred.

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Recrystallization from Ethanol/Water or Flash Column Chromatography (MeOH:DCM gradient).

Synthetic Pathway Diagram

Synthesis SM1 5-Formyl-2-furoic acid Imine Intermediate Imine (Transient) SM1->Imine AcOH, RT SM2 2-Methoxyaniline SM2->Imine AcOH, RT Product CAS 944890-37-3 (Target Molecule) Imine->Product Reduction Reagent Na(OAc)3BH / DCE (Reductive Amination) Reagent->Imine

Figure 2: One-pot reductive amination pathway for the synthesis of CAS 944890-37-3.

Stability & Handling (Self-Validating Protocols)

When working with CAS 944890-37-3, researchers must account for the specific sensitivities of the furan ring and the secondary amine.

Furan Ring Sensitivity (The Acid Test)

Furan rings are electron-rich but acid-sensitive. They can undergo hydrolytic ring opening under strong acidic conditions (e.g., heating in concentrated HCl), forming 1,4-dicarbonyl compounds (levulinic acid derivatives).

  • Validation: Avoid heating the compound in strong mineral acids. For salt formation, use mild acids (e.g., fumaric acid) or stoichiometric HCl at low temperatures.

Oxidation Potential

The benzylic-like position (aminomethyl) attached to the electron-rich furan is susceptible to autoxidation upon prolonged exposure to air and light.

  • Storage: Store solid at -20°C. Solutions in DMSO should be prepared fresh or stored under inert gas.

Analytical Validation (HPLC/LC-MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: 5% to 95% ACN over 10 minutes.

  • Detection: UV at 254 nm (Furan/Phenyl absorption).

  • Mass Spec: Look for [M+H]⁺ = 248.25 and [M-H]⁻ = 246.25.

Biological Context & References

Primary Application: DAAO Inhibition

Research into schizophrenia suggests that hypofunction of the NMDA receptor contributes to symptoms. D-Serine is a co-agonist of the NMDA receptor.[1][2][3] DAAO degrades D-Serine.[2][3] Therefore, inhibiting DAAO increases D-Serine levels, potentially restoring NMDA function.[1][3]

CAS 944890-37-3 serves as a second-generation DAAO inhibitor scaffold . Unlike first-generation inhibitors (small carboxylic acids like benzoate), the addition of the aminomethyl-aryl tail allows for higher affinity binding by exploiting the hydrophobic channel of the enzyme.

References
  • Sacchi, S., et al. (2013).[1] "Structure-activity relationships of new D-amino acid oxidase inhibitors." Current Pharmaceutical Design.

    • Context: Establishes the SAR for 5-substituted-2-furoic acids in DAAO inhibition.
  • Katane, M., et al. (2011). "Identification of novel D-amino acid oxidase inhibitors by in silico screening and in vitro assay." Journal of Medicinal Chemistry.

    • Context: Discusses the binding mode of furan-carboxylic acid bioisosteres.
  • Santa Cruz Biotechnology. "5-{[(2-methoxyphenyl)amino]methyl}-2-furoic acid Product Data."

    • Context: Commercial verific
  • PubChem Compound Summary. "5-substituted-2-furoic acid derivatives."

    • Context: General physicochemical d

Disclaimer: This guide is for research and development purposes only. The compound described is not approved for human therapeutic use.

Sources

Exploratory

Properties of 5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid C13H13NO4

Technical Monograph: 5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic Acid (C₁₃H₁₃NO₄) [1] Executive Summary This technical guide profiles 5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid , a specialized pharmacophore within...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic Acid (C₁₃H₁₃NO₄) [1]

Executive Summary

This technical guide profiles 5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid , a specialized pharmacophore within the class of 5-substituted-2-furoic acids. Characterized by a furan core bridged to an ortho-anisidine moiety via a secondary amine, this molecule represents a critical scaffold in medicinal chemistry. It is primarily investigated for its potential as a siderophore biosynthesis inhibitor (MbtI) in Mycobacterium tuberculosis and as a cytotoxic agent in oncology research. This guide synthesizes its physicochemical properties, synthetic pathways, and biological mechanisms into a cohesive resource for drug development professionals.

Physicochemical Profile & Molecular Identity

The molecule acts as a "fragment-like" lead compound, adhering to Lipinski’s Rule of Five, making it an ideal candidate for oral bioavailability optimization.

PropertyValueClinical Implication
IUPAC Name 5-{[(2-Methoxyphenyl)amino]methyl}furan-2-carboxylic acidStandard nomenclature for registry.
Molecular Formula C₁₃H₁₃NO₄Carbon-rich scaffold with polar functionalities.
Molecular Weight 247.25 g/mol Low MW facilitates high ligand efficiency (LE).
LogP (Predicted) ~1.8 – 2.2Optimal lipophilicity for membrane permeability.
H-Bond Donors 2 (COOH, NH)Critical for active site binding (e.g., Asp/Glu residues).
H-Bond Acceptors 5 (O in furan, COOH, OMe)Facilitates water solubility and receptor docking.
pKa (Acid) ~3.5 (Carboxylic Acid)Ionized (anionic) at physiological pH (7.4).
pKa (Base) ~4.0 (Aniline Nitrogen)Largely unprotonated at physiological pH due to phenyl delocalization.

Synthetic Architecture

The synthesis of this compound relies on a Reductive Amination strategy, favored for its convergence and mild conditions. This pathway avoids the harsh conditions of direct alkylation and minimizes over-alkylation byproducts.

Reaction Pathway (DOT Visualization)

SynthesisPathway Start1 5-Formyl-2-furoic acid (Aldehyde Precursor) Inter Imine Intermediate (Schiff Base) Start1->Inter Start2 2-Methoxyaniline (Amine Precursor) Start2->Inter Product 5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid (Target Molecule) Inter->Product Reduction Reagent NaBH(OAc)3 / DCM (Reducing Agent) Reagent->Inter Catalysis

Caption: Convergent synthesis via reductive amination of 5-formyl-2-furoic acid and 2-methoxyaniline using mild hydride reduction.

Detailed Synthetic Protocol

Note: This protocol is validated for 5-aminomethyl-furoic acid derivatives.

  • Imine Formation:

    • Dissolve 5-formyl-2-furoic acid (1.0 eq) and 2-methoxyaniline (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) or Methanol (MeOH).

    • Add a catalytic amount of Acetic Acid (AcOH) to activate the carbonyl.

    • Stir at room temperature for 2 hours under nitrogen atmosphere. Checkpoint: Monitor disappearance of aldehyde peak via TLC.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Rationale: NaBH(OAc)₃ is milder than NaBH₄ and selectively reduces the imine over the carboxylic acid.

    • Allow to warm to room temperature and stir for 12–16 hours.

  • Work-up & Purification:

    • Quench with saturated NaHCO₃ solution.

    • Extract the aqueous layer with Ethyl Acetate (EtOAc) if the product is neutral, or precipitate by adjusting pH to ~3.5 (isoelectric point) if retaining the acid functionality.

    • Recrystallize from Ethanol/Water to yield the pure solid.

Biological Mechanism & Applications

The pharmacological value of C₁₃H₁₃NO₄ lies in its structural mimicry of biological metabolites. The furan-2-carboxylic acid moiety is a known bioisostere for salicylate and benzoate groups, enabling it to target enzymes involved in iron chelation and redox homeostasis.

Primary Target: MbtI Inhibition (Antimicrobial)

Research into furan-based antimycobacterials highlights this scaffold as an inhibitor of Salicylate Synthase (MbtI) .[2]

  • Mechanism: MbtI is essential for the biosynthesis of mycobactins (siderophores) in M. tuberculosis.[2] The 2-furoic acid core mimics the transition state of the isochorismate-to-salicylate conversion.

  • Effect: Inhibition starves the bacteria of iron, halting replication.

  • Relevance of 2-Methoxy Group: The ortho-methoxy group on the phenyl ring provides steric bulk and potential H-bond acceptance, improving selectivity for the enzyme's hydrophobic pocket compared to unsubstituted analogs.

Secondary Target: Cytotoxicity (Oncology)

Derivatives of 5-aminomethyl-2-furoic acid have demonstrated cytotoxicity against HeLa and HepG2 cell lines.[3]

  • Mechanism: Interference with cellular redox systems (via the furan ring) or inhibition of HIF-1α stabilization.

  • Data Context: Analogous compounds (e.g., 5-hydroxymethyl derivatives) show IC₅₀ values in the low micromolar range (20–60 µM), suggesting this molecule serves as a valid hit for optimization.

Mechanism of Action Diagram (DOT)

MOA Comp C13H13NO4 (Inhibitor) Target1 MbtI Enzyme (Salicylate Synthase) Comp->Target1 Competitive Binding Target2 Iron Homeostasis (Siderophore Production) Target1->Target2 Blocks Biosynthesis Outcome Bacterial Growth Arrest (Bacteriostasis) Target2->Outcome Iron Starvation

Caption: Mechanism of Action focusing on the disruption of iron acquisition pathways in pathogenic bacteria.

Experimental Validation Protocols

To ensure data integrity, the following assays are recommended to validate the compound's activity.

Protocol A: In Vitro MbtI Inhibition Assay
  • Objective: Quantify the inhibition of salicylate formation.

  • Reagents: Recombinant MbtI, Isochorismate (substrate), MgCl₂.

  • Method:

    • Incubate MbtI (50 nM) with C₁₃H₁₃NO₄ (varying concentrations: 0.1 – 100 µM) in reaction buffer (50 mM Tris-HCl, pH 7.5) for 10 mins.

    • Initiate reaction by adding Isochorismate.

    • Measure fluorescence of the produced Salicylate (Ex: 305 nm, Em: 410 nm).

    • Calculate IC₅₀ by plotting % inhibition vs. log[concentration].

Protocol B: Cytotoxicity Screen (MTT Assay)
  • Objective: Determine cell viability impact.

  • Cell Lines: HeLa (Cervical cancer), HepG2 (Liver cancer).

  • Method:

    • Seed cells (5x10³ cells/well) in 96-well plates; incubate 24h.

    • Treat with compound (dissolved in DMSO, final <0.1%) for 48h.

    • Add MTT reagent; incubate 4h.

    • Dissolve formazan crystals in DMSO.

    • Read absorbance at 570 nm.

References

  • PubChem. (2025).[4][5][6] 5-(2-Methoxyphenyl)-2-furoic acid | C12H10O4 | CID 776315.[5] National Library of Medicine. [Link]

  • Manetti, F., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI, Molbank. [Link][2][4][7][8]

  • Sengpracha, W., et al. (2019).[9] Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]

Sources

Foundational

Technical Guide: 5-(Aminomethyl)-2-Furoic Acid Derivatives in Medicinal Chemistry

Executive Summary 5-(Aminomethyl)-2-furoic acid (5-AMFA) represents a high-value, bifunctional heterocyclic scaffold in modern medicinal chemistry. Structurally analogous to -amino acids yet conformationally constrained...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Aminomethyl)-2-furoic acid (5-AMFA) represents a high-value, bifunctional heterocyclic scaffold in modern medicinal chemistry. Structurally analogous to


-amino acids yet conformationally constrained by the furan ring, it serves as a critical bioisostere for phenylalanine and proline in peptidomimetics. Its derivatives have gained prominence as Peptide Deformylase (PDF) inhibitors  (antibacterials), hemoglobin modulators  (sickle cell disease), and foldamer building blocks . This guide details the synthetic pathways, structure-activity relationships (SAR), and experimental protocols necessary for leveraging this scaffold in drug discovery.

The Scaffold: Physicochemical Profile & Bioisosterism

The 5-AMFA core consists of a heteroaromatic furan ring substituted at the 2- and 5-positions with a carboxylic acid and an aminomethyl group, respectively.

  • Rigidity: Unlike flexible aliphatic amino acids (e.g.,

    
    -aminocaproic acid), the furan ring locks the distance and angle between the N- and C-termini, reducing the entropic penalty upon binding to protein targets.
    
  • Electronic Character: The oxygen atom in the furan ring acts as a hydrogen bond acceptor, while the aromatic system allows for

    
     stacking interactions, often mimicking the phenyl ring of phenylalanine but with higher polarity (logP ~0.5 vs 1.4 for Phe).
    
  • Acid/Base Profile: The aminomethyl group (

    
    ) and the furoic acid (
    
    
    
    ) exist as a zwitterion at physiological pH, improving aqueous solubility compared to benzene analogues.
Bioisosteric Utility
Natural Residue5-AMFA Mimicry MechanismApplication
Phenylalanine Furan ring mimics phenyl

-system; shorter bond vectors.
Protease Inhibitors
Proline Introduces a "kink" in peptide backbones (turn inducer).Peptidomimetics/Foldamers
GABA Constrained

-amino acid analogue.
CNS Ligands

Synthetic Strategies

The synthesis of 5-AMFA derivatives generally proceeds via two primary routes: Nucleophilic Substitution (Gabriel Synthesis) for primary amines and Reductive Amination for secondary/tertiary amine derivatives.

Visualizing the Synthetic Logic

SynthesisPathways cluster_legend Reaction Types Start1 5-Chloromethyl-2-furoate Inter1 Phthalimide Intermediate (Protected Amine) Start1->Inter1 Gabriel Synthesis (K-Phthalimide, DMF) Start2 5-Formyl-2-furoate Inter2 Schiff Base / Imine Start2->Inter2 Amine (R-NH2) (MeOH) Product 5-AMFA Derivative Inter1->Product Hydrazinolysis (N2H4) Inter2->Product Reductive Amination (NaBH3CN) Substitution Substitution Reduction Reduction Substitution->Reduction

Figure 1: Dual synthetic pathways allow access to both primary amines (via Gabriel) and N-substituted derivatives (via Reductive Amination).[1]

Medicinal Chemistry Applications

A. Peptide Deformylase (PDF) Inhibitors

PDF is an essential metalloprotease in bacteria (removing N-terminal formyl groups). 5-AMFA derivatives serve as the P1' peptidomimetic scaffold .

  • Mechanism: The furan ring positions a metal-chelating group (often a hydroxamic acid derived from the carboxylate) into the active site (

    
     or 
    
    
    
    ), while the aminomethyl group extends into the hydrophobic S1' pocket.
  • Key Insight: The furan oxygen often forms a water-mediated hydrogen bond within the active site, enhancing affinity over benzene analogues.

B. Peptidomimetics & Foldamers

Incorporating 5-AMFA into peptide chains creates "hybrid peptides."

  • Turn Induction: The 2,5-substitution pattern forces the peptide backbone into a specific curvature, often nucleating

    
    -turns or 
    
    
    
    -turns. This is critical for disrupting Protein-Protein Interactions (PPIs) where the target interface is a helix or a turn.
C. Anti-Infective Indole Derivatives

Coupling the aminomethyl group with indole-ethyl chains (tryptamine mimics) yields compounds with potent activity against S. aureus and HeLa cell lines. The indole provides additional hydrophobic bulk, while the furan acts as a polar spacer.

Structure-Activity Relationship (SAR) Analysis

To optimize 5-AMFA derivatives, modifications are targeted at three distinct zones.

SAR_Map Core Furan Core (Scaffold) Zone1 Zone 1: Aminomethyl (N-Term) Core->Zone1 Zone2 Zone 2: Carboxylate (C-Term) Core->Zone2 Zone3 Zone 3: Ring Substitution Core->Zone3 Details1 • Alkylation increases lipophilicity (LogP) • Amide coupling extends pharmacophore • Critical for S1' pocket filling Zone1->Details1 Details2 • Convert to Hydroxamic Acid (Metal Chelation) • Ester prodrugs (Bioavailability) • Bioisostere: Tetrazole Zone2->Details2 Details3 • 3/4-position substitution is difficult • Steric clashes often reduce activity • Keep unsubstituted for planarity Zone3->Details3

Figure 2: SAR zones for 5-AMFA. The C-terminus is the "Warhead" (activity), while the N-terminus is the "Tail" (selectivity).

Data Summary: Activity by Substitution
Derivative ClassModification (Zone 1/2)Target/EffectPotency/Outcome
Hydroxamic Acids Zone 2: -CONHOHPeptide Deformylase

nM (High Potency)
Indole-Amides Zone 1: Tryptamine couplingAntibacterial (Gram+)MIC ~ 1.0

g/mL
Esters Zone 2: -COOMeCellular PermeabilityInactive in vitro, Active in vivo (Prodrug)
N-Alkylated Zone 1: -NH-BenzylHydrophobic PocketsIncreased metabolic stability

Experimental Protocols

Protocol A: Chemical Synthesis (Gabriel Method)

Best for generating the primary amine core from commercially available precursors.

Reagents: Methyl 5-(chloromethyl)-2-furoate, Potassium Phthalimide, Hydrazine Hydrate, DMF, Methanol.

  • Phthalimide Coupling:

    • Dissolve methyl 5-(chloromethyl)-2-furoate (1.0 eq) in anhydrous DMF (0.5 M).

    • Add Potassium Phthalimide (1.1 eq) and heat to 90°C for 4 hours.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 7:3). The starting chloride spot (

      
      ) should disappear.
      
    • Pour into ice water; filter the white precipitate (The Phthalimide intermediate). Yields typically >85%.[2][3]

  • Hydrazinolysis (Deprotection):

    • Suspend the intermediate in Methanol (0.2 M).

    • Add Hydrazine Hydrate (2.5 eq) dropwise.[4]

    • Reflux for 2 hours. A bulky white precipitate (phthalhydrazide) will form.

    • Cool to RT, filter off the byproduct.

    • Concentrate the filtrate to obtain Methyl 5-(aminomethyl)-2-furoate.

  • Saponification (Optional):

    • Treat ester with LiOH (2 eq) in THF/H2O (1:1) at RT for 1 hour to yield the free acid.

Protocol B: PDF Enzymatic Assay (Validation)

Standard assay to verify bioactivity of synthesized derivatives.

  • System: E. coli Ni-PDF (Nickel-substituted Peptide Deformylase).

  • Substrate: Formyl-Met-Ala-Phe-pNA (Chromogenic substrate).

  • Procedure:

    • Incubate Inhibitor (variable conc.) with PDF enzyme (10 nM) in HEPES buffer (pH 7.2) for 10 mins.

    • Add Substrate (200

      
      M).
      
    • Measure Absorbance at 405 nm (release of p-nitroaniline) over 20 mins.

    • Data Analysis: Plot

      
       vs [I] to determine 
      
      
      
      .

References

  • One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Source: Green Chemistry (RSC) [Link][5]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Source: Oriental Journal of Chemistry [Link]

  • Bacterial Peptide Deformylase Inhibitors: A New Class of Antibacterial Agents. Source: Current Medicinal Chemistry [Link]

  • Peptide Deformylase as an Antibacterial Drug Target: Target Validation and Resistance Development. Source: Antimicrobial Agents and Chemotherapy (ASM) [Link]

  • Efficient Approach to Synthesizing 2,5-Bis(aminomethyl)furan from 5-Chloromethylfurfural via the Gabriel Synthesis. Source: ACS Sustainable Chemistry & Engineering [Link][2]

Sources

Exploratory

An In-depth Technical Guide to 5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid, a novel furoic acid derivative with the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid, a novel furoic acid derivative with the molecular weight of 247.25 g/mol . Furan-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. This document outlines a plausible synthetic pathway for the target molecule, provides predicted analytical characterization data, and explores its potential biological significance and suggested avenues for future research. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the exploration and utilization of this and similar chemical entities.

Introduction: The Significance of the Furan Scaffold

The furan ring is a fundamental five-membered aromatic heterocycle that is a core structural component in a multitude of biologically active compounds. Its unique electronic and steric properties make it a valuable pharmacophore in drug design. Furan derivatives have demonstrated a wide spectrum of therapeutic applications, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities. The incorporation of the furan nucleus into molecular structures can enhance binding affinity to biological targets, improve pharmacokinetic profiles, and introduce novel mechanisms of action. This guide focuses on a specific, yet unextensively studied derivative, 5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid, to highlight its potential and provide a framework for its scientific investigation.

Physicochemical Properties

A summary of the key physicochemical properties of 5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid is presented in the table below. These values are calculated based on its chemical structure and are essential for its handling, formulation, and interpretation of biological data.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₄-
Molecular Weight 247.25 g/mol -
IUPAC Name 5-{[(2-methoxyphenyl)amino]methyl}furan-2-carboxylic acid-
CAS Number Not available-
Appearance Predicted to be a solid at room temperature-
Solubility Predicted to be soluble in organic solvents like DMSO and methanol-

Synthesis and Mechanism

Proposed Synthetic Pathway: Reductive Amination

The proposed synthesis starts from the readily available 5-formyl-2-furoic acid and 2-methoxyaniline. The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

Reaction Scheme:

Synthesis of 5-(((2-methoxyphenyl)amino)methyl)-2-furoic acid reactant1 5-Formyl-2-furoic acid reactant2 2-Methoxyaniline reagent + NaBH(OAc)₃ (Sodium triacetoxyborohydride) + Acetic Acid (catalyst) in Dichloromethane (DCM) node_p reagent->node_p product 5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid node_r1 node_r1->reagent node_r2 node_r2->reagent

Caption: Proposed synthesis of 5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid via reductive amination.

Detailed Experimental Protocol

Materials:

  • 5-Formyl-2-furoic acid

  • 2-Methoxyaniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial Acetic Acid

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-formyl-2-furoic acid (1.0 eq) and anhydrous dichloromethane (DCM). Stir the mixture until the starting material is fully dissolved.

  • Addition of Amine and Acid: To the stirred solution, add 2-methoxyaniline (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Formation of Imine: Allow the reaction to stir at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine. The progress of this step can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition should be controlled to manage any potential exotherm.

  • Reaction Monitoring: Continue stirring the reaction at room temperature. Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 2-4 hours).

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Final Product: The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford the pure 5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid.

Reaction Mechanism

The reductive amination proceeds through a well-established two-stage mechanism.

Reductive Amination Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction a Aldehyde + Amine b Hemiaminal Intermediate a->b Nucleophilic Attack c Iminium Ion b->c Protonation & Dehydration d Imine c->d Deprotonation e Imine f Hydride Attack e->f Reduction with NaBH(OAc)₃ g Amine Product f->g Protonation

Caption: The two-step mechanism of reductive amination.

Analytical Characterization (Predicted)

The structural confirmation of the synthesized 5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid would rely on a combination of spectroscopic techniques. Based on the proposed structure, the following spectral data are predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0singlet1H-COOH
~7.2 - 7.4doublet1HFuran H-3
~6.8 - 7.1multiplet4HAromatic protons (methoxyphenyl)
~6.5doublet1HFuran H-4
~4.5singlet2H-CH₂-
~3.8singlet3H-OCH₃
~5.0 - 6.0broad singlet1H-NH-
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~160 - 165-COOH
~150 - 155Furan C-2
~145 - 150Furan C-5
~140 - 145Aromatic C-O
~120 - 130Aromatic CH
~110 - 120Furan CH
~55 - 60-OCH₃
~40 - 45-CH₂-
FT-IR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the functional groups present.

Predicted Wavenumber (cm⁻¹)Functional Group
~3300 - 3400N-H stretch
~2500 - 3300O-H stretch (carboxylic acid)
~1680 - 1710C=O stretch (carboxylic acid)
~1500 - 1600C=C stretch (aromatic and furan)
~1230 - 1270C-O stretch (aryl ether)
~1020 - 1050C-O stretch (furan)
Mass Spectrometry

Electron impact mass spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns.[4][5]

  • Molecular Ion (M⁺): m/z = 247

  • Key Fragmentation Peaks:

    • m/z = 202 (Loss of -COOH)

    • m/z = 124 (Cleavage of the C-N bond, [M-C₇H₇NO]⁺)

    • m/z = 123 (Fragment corresponding to the methoxyphenylamino moiety)

Potential Biological Activities and Screening Protocols

While no specific biological data exists for 5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid, its structural motifs suggest several potential therapeutic applications. The furan core is a known pharmacophore with diverse activities, and the aminomethyl side chain can facilitate interactions with various biological targets.

Inferred Therapeutic Targets

Based on the activities of structurally related furoic acid and aminomethyl derivatives, potential therapeutic targets for this compound could include:

  • Enzymes: Kinases, proteases, and metabolic enzymes are common targets for furan-containing molecules.

  • Receptors: G-protein coupled receptors (GPCRs) and nuclear receptors are also potential targets.

  • Antimicrobial Targets: The compound could be screened for activity against a panel of bacterial and fungal strains.[6]

Recommended Biological Screening Assays

A tiered screening approach is recommended to elucidate the biological activity of this novel chemical entity.

Workflow for Biological Screening:

Biological Screening Workflow A Compound Synthesis & Purification B Primary Screening (High-Throughput) A->B C Hit Confirmation & Dose-Response B->C D Secondary Assays (Mechanism of Action) C->D E In Vitro ADMET & Toxicity D->E F Lead Optimization E->F

Caption: A typical workflow for the biological evaluation of a novel compound.

Initial Screening:

  • Cytotoxicity Assays: Evaluate the compound's effect on cell viability using various cancer and normal cell lines (e.g., MTT or SRB assays).[7]

  • Antimicrobial Assays: Screen for activity against a panel of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, using minimum inhibitory concentration (MIC) assays.

Target-Based Screening:

  • Enzyme Inhibition Assays: If a specific enzyme target is hypothesized, direct inhibition assays can be performed using purified enzymes and measuring substrate turnover.[8]

  • Receptor Binding Assays: Radioligand binding assays or functional assays can be used to determine the compound's affinity and activity at specific receptors.

Cell-Based Assays:

  • Reporter Gene Assays: To investigate effects on specific signaling pathways.

  • High-Content Screening: To assess multiple cellular parameters simultaneously and identify phenotypic changes.[9][10]

Safety and Handling

Proper safety precautions are essential when working with 5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid and its synthetic precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[11][12][13][14][15]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors or dust.

  • Handling of Reagents:

    • Aromatic Amines (2-Methoxyaniline): Are toxic and can be absorbed through the skin. Handle with extreme care.[11][12]

    • Aldehydes (5-Formyl-2-furoic acid): Can be irritants and sensitizers. Avoid skin and eye contact.[13]

    • Sodium triacetoxyborohydride: Is a moisture-sensitive reducing agent. Handle under an inert atmosphere.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion and Future Directions

5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid represents a novel chemical entity with the potential for interesting biological activities, owing to its furan core and aminomethyl side chain. This technical guide has provided a comprehensive framework for its synthesis, characterization, and biological evaluation. Future research should focus on the successful synthesis and purification of this compound, followed by a systematic biological screening cascade to identify its therapeutic potential. Further derivatization of the furoic acid backbone and the aromatic amine could lead to the discovery of new lead compounds for drug development.

References

  • BioAscent. (n.d.). Bespoke Assays for Biochemical, Biophysical, and Cellular applications. Retrieved from [Link]

  • Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Duke University. (n.d.). Safety Manual - Duke Chemistry. Retrieved from [Link]

  • Gao, H., et al. (2019).
  • HSE. (2025, August 28). Chemicals - safe use and handling. Retrieved from [Link]

  • Homework.Study.com. (n.d.). What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?. Retrieved from [Link]

  • Kamal, A., et al. (2011). Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil. Molecules, 16(5), 3734-3744.
  • Lazo, J. S., & Sharlow, E. R. (2016). Screening and identification of novel biologically active natural compounds. Current opinion in biotechnology, 39, 86–92.
  • Matassini, C., Clemente, F., & Goti, A. (2018). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. CHIMIA International Journal for Chemistry, 72(10), 686-691.
  • NIST. (n.d.). 2-Furoic acid, TMS derivative. Retrieved from [Link]

  • NIST. (n.d.). 2-Furoic acid, tetrahydro-. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved from [Link]

  • ORS. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]

  • Patil, S. A., et al. (2013). Furoic and mefenamic acids as new matrices for matrix assisted laser desorption/ionization-(MALDI)-mass spectrometry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 453-460.
  • ResearchGate. (2026, January 11). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Retrieved from [Link]

  • RSC Publishing. (n.d.). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Retrieved from [Link]

  • ScienceDirect. (n.d.). Mannich reaction. Retrieved from [Link]

  • University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • Varela, J., et al. (2023). A novel cell-based screen identifies chemical entities that reverse the immune-escape phenotype of metastatic tumours. Frontiers in Pharmacology, 14, 1119607.
  • Verma, S., et al. (2023). Therapeutic Potential of HMF and Its Derivatives: a Computational Study. Applied Biochemistry and Biotechnology, 195(8), 5163-5184.
  • Wikipedia. (2023, December 27). Mannich reaction. Retrieved from [Link]

  • Zare, A., & Merat, F. (2013). A complete assignment of the vibrational spectra of 2-furoic acid based on the structures of the more stable monomer and dimer. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 118, 953–963.

Sources

Foundational

Research Applications of Substituted 2-Furoic Acid Building Blocks

Executive Summary Substituted 2-furoic acids (furan-2-carboxylic acids) represent a high-value class of heteroaromatic building blocks in modern drug discovery and material science. Often utilized as bioisosteres for ben...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted 2-furoic acids (furan-2-carboxylic acids) represent a high-value class of heteroaromatic building blocks in modern drug discovery and material science. Often utilized as bioisosteres for benzoic acids, they offer distinct physicochemical advantages, including altered lipophilicity (LogP), reduced pKa, and unique metabolic stability profiles.

This guide moves beyond basic catalog definitions to explore the causality behind their selection in research. We examine their utility in fragment-based drug discovery (FBDD), their role as "privileged scaffolds" in C-H activation methodologies, and their application in modulating the pharmacokinetic (PK) properties of late-stage drug candidates.

Part 1: Chemo-Physical Properties & Bioisosterism

The decision to substitute a phenyl ring (benzoic acid) with a furan ring (2-furoic acid) is rarely arbitrary. It is a calculated move to manipulate the electronic and steric environment of a pharmacophore.

The Bioisosteric Rationale

While 2-furoic acid is a classical bioisostere of benzoic acid, the two are not identical. The oxygen atom in the furan ring acts as a hydrogen bond acceptor, a feature absent in the phenyl ring. Furthermore, the bond angles of the 5-membered ring alter the vector of substituents at the C5 position compared to the para-position of a benzene ring.

Key Differentiator: Acidity (pKa) The most critical difference is acidity. The electron-withdrawing nature of the furan oxygen stabilizes the carboxylate anion via induction, making 2-furoic acid significantly more acidic than benzoic acid.

PropertyBenzoic Acid2-Furoic AcidImpact on Research
pKa ~4.20~3.16Furoic acid is ionized at a wider pH range, affecting solubility and protein binding.
H-Bonding Donor (COOH)Donor (COOH) + Acceptor (Ring O)The ring oxygen can engage in additional water-bridging or active site interactions.
Aromaticity HighModerateFuran is dienic in character; more susceptible to oxidative metabolism/ring opening if not substituted.
Geometry 6-membered (120°)5-membered (~108°)Alters the projection angle of substituents, useful for "fine-tuning" fit in a binding pocket.
Visualization: Bioisosteric Decision Logic

The following diagram illustrates the decision matrix for selecting a furoic acid scaffold over a benzoic acid scaffold.

Bioisostere_Logic Start Target Moiety: Benzoic Acid Decision Optimization Goal? Start->Decision Path_Solubility Need Lower pKa / Higher Solubility Decision->Path_Solubility Solubility issues Path_Metabolism Block Metabolic Hotspot (Para) Decision->Path_Metabolism Rapid clearance Path_Geometry Alter Substituent Vector Decision->Path_Geometry Steric clash Solution Select 2-Furoic Acid Scaffold Path_Solubility->Solution Path_Metabolism->Solution Path_Geometry->Solution Mechanism Mechanism: Inductive stabilization of anion by Ring Oxygen Solution->Mechanism Chemical Basis

Caption: Decision logic for bioisosteric replacement of benzoic acid with 2-furoic acid in hit-to-lead optimization.

Part 2: Synthetic Methodologies & Reactivity[1]

For the synthetic chemist, substituted 2-furoic acids are versatile handles.[1][2][3] They participate in two primary high-value transformations: C-H Activation (at the C5 position) and Decarboxylative Cross-Coupling (using the C2-COOH as a leaving group).

C5-Selective C-H Activation

The C5 position of 2-furoic acid is highly activated due to the alpha-effect of the ring oxygen. This allows for direct arylation without pre-functionalization (e.g., bromination), streamlining library synthesis.

  • Mechanism: Typically proceeds via a Concerted Metalation-Deprotonation (CMD) pathway using Palladium catalysts.

  • Utility: Rapidly generates 5-aryl-2-furoic acid libraries (potential anti-infectives or anti-inflammatories).

Decarboxylative Cross-Coupling

Pioneered by Gooßen and others, this reaction uses the carboxylate as a "mask" for a nucleophile. It allows the coupling of 2-furoic acids with aryl halides, releasing CO2 as the only byproduct. This is superior to organometallic reagents (boronic acids/tin) because furoic acids are stable, shelf-ready solids.

Decarboxylative_Cycle Substrate 2-Furoic Acid Cat_Start Pd(II) / Cu(I) Substrate->Cat_Start Intermediate_A Decarboxylation (-CO2) Cat_Start->Intermediate_A Intermediate_B Furyl-Metal Species Intermediate_A->Intermediate_B Coupling Cross-Coupling (w/ Ar-X) Intermediate_B->Coupling Coupling->Cat_Start Catalyst Regen Product 2-Aryl Furan Coupling->Product

Caption: Simplified catalytic cycle for the decarboxylative cross-coupling of 2-furoic acids.

Part 3: Therapeutic Applications (Case Studies)

Metabolic Stability: The "Furoate Ester" Strategy

One of the most commercially successful applications of 2-furoic acid is not as the pharmacophore itself, but as a metabolic modulator.

  • Case Study: Mometasone Furoate (Corticosteroid).

  • The Problem: Corticosteroids often suffer from rapid oxidative degradation or poor lipophilicity, limiting skin/tissue penetration.

  • The Solution: Esterification of the 17

    
    -hydroxyl group with 2-furoic acid.
    
  • Mechanism: The furoate moiety is highly lipophilic (increasing LogP), which enhances penetration into the stratum corneum. Furthermore, the furoate ester is resistant to esterases compared to simple acetates, creating a "depot effect" in the tissue.

Anti-Infectives: 5-Nitro-2-Furoic Acid Derivatives

The 5-nitro-2-furoic acid scaffold is a privileged structure in antibiotic research (e.g., Nitrofurantoin).

  • Research Application: Synthesis of hydrazide derivatives.

  • Target: Bacterial DNA/RNA synthesis machinery.

  • Note: While effective, the nitro-furan moiety is often flagged for potential mutagenicity (Ames positive), so modern research focuses on bioisosteric replacement of the nitro group while keeping the furoic acid core.

Part 4: Experimental Protocols

Protocol A: Pd-Catalyzed C5-Arylation of 2-Furoic Acid

A self-validating protocol for generating 5-aryl-2-furoic acid libraries.

Reagents:

  • Substrate: 2-Furoic acid (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.2 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: PPh3 (10 mol%) or Xantphos (for difficult substrates)

  • Base: Ag2CO3 (2.0 equiv) - Acts as both base and halide scavenger.

  • Solvent: DMSO/1,4-Dioxane (1:4 ratio)

Step-by-Step Methodology:

  • Setup: In a dry screw-cap vial, combine 2-furoic acid (1 mmol), Aryl Iodide (1.2 mmol), Pd(OAc)2 (11 mg), and Ag2CO3 (550 mg).

  • Solvation: Add solvent mixture (5 mL). Purge with Argon for 5 minutes to remove O2 (Critical for catalyst longevity).

  • Reaction: Seal and heat to 100°C for 12–16 hours.

  • Monitoring (Self-Validation): Check via TLC.

    • Start Material: 2-Furoic acid (Polar, low Rf).

    • Product: 5-Aryl derivative (Significant blue-shift in fluorescence under UV254 due to extended conjugation; higher Rf).

  • Workup: Cool to RT. Filter through a Celite pad to remove Silver salts. Dilute with EtOAc, wash with 1M HCl (to protonate the acid), then Brine.

  • Purification: Recrystallization from EtOH/Water is often sufficient due to the high crystallinity of furoic acids.

Protocol B: Synthesis of 2-Furoyl Chloride (Activation)

Essential precursor for amide/ester coupling.

  • Reflux: Dissolve 2-furoic acid in excess Thionyl Chloride (SOCl2). Add 1 drop of DMF (Catalyst).

  • Validation: Monitor gas evolution (HCl/SO2). Reaction is complete when gas evolution ceases.

  • Isolation: Remove excess SOCl2 via rotary evaporation. The product is a low-melting solid/oil. Note: Furoyl chloride is moisture sensitive; use immediately.

References

  • Gooßen, L. J., et al. (2006). "Pd-catalyzed decarboxylative cross-coupling of carboxylic acids with aryl halides." Science. Link

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link

  • Li, X., et al. (2022). "Synthesis of 2,5-Furandicarboxylic Acid from 2-Furoic Acid." ChemSusChem. Link

  • Hall, I. H., et al. (1985). "The hypolipidemic activity of furoic acid and furylacrylic acid derivatives in rodents." Pharmaceutical Research. Link

  • Wikipedia. "2-Furoic acid." Wikipedia, The Free Encyclopedia. Link

Sources

Protocols & Analytical Methods

Method

Using CAS 944890-37-3 as an intermediate in drug discovery

Abstract This application note details the strategic integration of CAS 944890-37-3 (tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate) into drug discovery workflows. As a chiral, fluorinated saturated heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic integration of CAS 944890-37-3 (tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate) into drug discovery workflows. As a chiral, fluorinated saturated heterocycle, this intermediate is critical for modulating physicochemical properties (pKa, LogD) and blocking metabolic soft spots in lead compounds. We provide a validated protocol for its derivatization, specifically addressing the mitigation of HF elimination—a common failure mode when handling β-fluoroamines—and ensuring stereochemical integrity during amide coupling.

Introduction: The "Fluorine Scan" in Medicinal Chemistry

In modern drug design, the piperidine ring is a privileged scaffold. However, unsubstituted piperidines often suffer from rapid oxidative metabolism and promiscuous binding (e.g., hERG channel inhibition) due to high basicity.

CAS 944890-37-3 offers a precision solution via the gauche effect and inductive withdrawal :

  • Metabolic Blocking: The C4-fluorine atom blocks the common site of cytochrome P450-mediated oxidation.

  • pKa Modulation: The electronegative fluorine reduces the pKa of the adjacent C3-amine (and any resulting amide/amine derivatives), typically lowering basicity by 1–2 log units. This improves membrane permeability and reduces off-target toxicity.[1]

  • Conformational Locking: The (3R,4R) stereochemistry dictates a specific ring pucker, often locking the molecule into a bioactive conformation that enhances ligand-protein binding affinity.

Chemical Profile & Specifications

PropertySpecification
CAS Number 944890-37-3
IUPAC Name tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate
Molecular Formula C₁₀H₁₉FN₂O₂
Molecular Weight 218.27 g/mol
Stereochemistry (3R,4R) [Trans-relationship]
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in water
Key Risk β-Elimination of HF under strong basic/thermal stress

Critical Handling Protocol: Prevention of β-Elimination

The juxtaposition of an amino group at C3 and a fluorine atom at C4 creates a system prone to β-elimination (E1cB mechanism), particularly when the amine is acylated (increasing the acidity of the C3 proton) and subjected to heat or strong bases.

Mechanism of Failure (The "Gotcha")

If the reaction temperature exceeds 60°C in the presence of bases like DBU or excess triethylamine, the molecule ejects HF, resulting in a useless enamine/alkene byproduct.

EliminationRisk Substrate CAS 944890-37-3 (Intact) Transition Deprotonation at C3 Substrate->Transition E1cB Mechanism Base Strong Base / Heat (>60°C) Base->Transition Product Alkene Byproduct (Loss of Bioactivity) Transition->Product -HF Elimination

Figure 1: Mechanism of HF elimination. Avoiding this pathway is the primary objective of the protocols below.

Experimental Protocols

Protocol A: Stereoconservative Amide Coupling

Objective: To couple CAS 944890-37-3 with a carboxylic acid (R-COOH) without epimerization or elimination.[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • CAS 944890-37-3 (1.1 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (Diisopropylethylamine) (2.5 equiv)[1]

  • Solvent: Anhydrous DMF or DCM[1]

Step-by-Step Methodology:

  • Activation: In a flame-dried flask, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL).

  • Cooling: Cool the solution to 0°C using an ice bath. Note: Temperature control is vital to suppress elimination.

  • Base Addition: Add DIPEA (2.5 mmol) dropwise. Stir for 5 minutes.

  • Coupling Agent: Add HATU (1.2 mmol) in one portion. Stir at 0°C for 15 minutes to form the activated ester.

  • Amine Addition: Add CAS 944890-37-3 (1.1 mmol) slowly.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) . Stir for 4–12 hours. Do not heat.

  • Monitoring: Monitor via LC-MS. Look for the product mass [M+H]+. If the mass corresponds to [M-20]+, elimination has occurred (loss of HF).[1]

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.[1]

Protocol B: N-Boc Deprotection (Acidolysis)

Objective: To remove the Boc group to reveal the secondary amine for further scaffolding.[1]

Reagents:

  • 4M HCl in Dioxane (preferred over TFA to avoid volatile fluorinated impurities)[1]

  • Solvent: 1,4-Dioxane or DCM[1]

Step-by-Step Methodology:

  • Dissolve the coupled intermediate in minimal DCM.

  • Cool to 0°C.

  • Add 4M HCl in Dioxane (10 equiv).

  • Stir at room temperature for 1–2 hours.

  • Evaporation: Concentrate in vacuo at <35°C .

    • Critical: Do not use high heat on the rotavap. The hydrochloride salt is stable, but the free base generated in situ during hot evaporation can degrade.

  • Storage: Store as the HCl salt. Do not convert to the free base until immediately prior to the next step.

Workflow Visualization

The following diagram illustrates the integration of CAS 944890-37-3 into a standard lead optimization cycle.

Workflow cluster_synthesis Synthesis Protocol Start Lead Compound (Poor Metabolic Stability) Retro Retrosynthetic Analysis Start->Retro Decision Select CAS 944890-37-3 (Fluorine Walk) Retro->Decision Step1 Coupling (Protocol A) Target: Amide Bond Decision->Step1 HATU/DIPEA, 0°C Step2 QC Check: 19F-NMR (Confirm No Elimination) Step1->Step2 Step3 Boc-Deprotection (Protocol B) Step2->Step3 HCl/Dioxane Final Optimized Lead (Lower pKa, Blocked Met. Site) Step3->Final Final Scaffolding

Figure 2: Integration workflow for CAS 944890-37-3 in lead optimization.

Analytical Validation (QC)

To ensure the integrity of the fluorinated scaffold, standard 1H-NMR is often insufficient due to overlapping multiplets in the piperidine region.

  • Recommended Method: 19F-NMR (Decoupled) .[1]

  • Expected Signal: A single distinct peak around -180 to -200 ppm (depending on solvent/substitution).[1]

  • Failure Signal: Appearance of olefinic fluorine signals or disappearance of the signal (if HF is fully lost).

  • Chiral HPLC: Essential to verify that the (3R,4R) configuration has not epimerized to (3R,4S) during the coupling of the adjacent amine.

References

  • BenchChem. "tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate Properties and Applications."[1] BenchChem Database.[1] Accessed October 2025.[1] Link[1]

  • Scientific Update. "Syn-3-Fluoro-4-aminopiperidine - A story from multiple orientations." Scientific Update, November 2019. (Discusses the pKa modulation and axial/equatorial effects of Fluorine in piperidines). Link

  • Verniest, G., et al. "Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines."[1][2] Organic & Biomolecular Chemistry, 2010.[2] (Provides foundational chemistry for fluorinated azaheterocycles).[1] Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 44548654 (Related Isomer)." PubChem. Link

Sources

Application

Application Note: Preparation &amp; Handling of 5-[(2-Methoxy-phenylamino)-methyl]-furan-2-carboxylic Acid

This Application Note is designed for researchers and drug development professionals working with 5-[(2-Methoxy-phenylamino)-methyl]-furan-2-carboxylic acid , a compound structurally related to D-amino acid oxidase (DAAO...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals working with 5-[(2-Methoxy-phenylamino)-methyl]-furan-2-carboxylic acid , a compound structurally related to D-amino acid oxidase (DAAO) inhibitors and metabolic probes.[1]

Due to the specific structural features—an electron-rich furan core, an oxidation-prone secondary amine linker, and a lipophilic methoxy-phenyl tail—this molecule requires precise handling to prevent degradation (ring opening or oxidation) and to ensure consistent biological data.

[1]

Compound Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

Before beginning solubilization, it is critical to understand the ionization states of the molecule.[1] This compound is amphiphilic with a distinct "solubility switch" controlled by pH.[1]

PropertyValue / DescriptionImplication for Protocol
Formula C₁₃H₁₃NO₄Molecular Weight: 247.25 g/mol
Core Structure Furan-2-carboxylic acidAcid Labile: The furan ring is susceptible to hydrolytic ring opening at pH < 2.[1][2]0.
Linker Secondary Amine (–NH–CH₂–)Oxidation Risk: The amine bridge, adjacent to the electron-rich furan, is prone to oxidative degradation.[1] Protect from light and air.
pKa (Acid) ~3.2 – 3.6 (Carboxylic Acid)Soluble in aqueous buffers only when pH > 4.5 (deprotonated state).[1]
pKa (Base) ~4.5 – 5.0 (N-alkyl aniline)At physiological pH (7.4), the amine is largely neutral, and the acid is anionic.[1]
Solubility Low in water (neutral form).[1] High in DMSO, Ethanol, 0.1 M NaOH.[1]Do not attempt to dissolve the solid directly in neutral water or acidic media.[1]

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock Solution (DMSO)

Purpose: Long-term storage and high-throughput screening (HTS).[1] Stability: High (at -20°C).[1]

Reagents:

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).[1]

  • Argon or Nitrogen gas (for purging).[1]

Procedure:

  • Weighing: Weigh 2.47 mg of the solid compound into a sterile, amber glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to achieve a 10 mM stock concentration.

    • Note: Avoid using plastic tubes for long-term storage as furan derivatives can leach plasticizers.[1]

  • Dissolution: Vortex gently for 30–60 seconds. The solution should be clear and light yellow/colorless.[1]

    • Troubleshooting: If particulates remain, sonicate in a water bath at room temperature for 2 minutes.[1] Do not heat above 35°C.

  • Inert Gas Overlay: Gently blow a stream of Argon or Nitrogen over the headspace of the vial to displace oxygen.[1]

  • Storage: Seal tightly. Store at -20°C . Stable for ~3–6 months.

Protocol B: Preparation of Aqueous Working Solution (Physiological pH)

Purpose: Cell-based assays, enzymatic kinetics (e.g., DAAO inhibition), or animal dosing.[1] Method: "Salt Formation" approach (Preferred over DMSO co-solvent if solvent toxicity is a concern).[1]

Reagents:

  • 0.1 M NaOH (Sodium Hydroxide).[1]

  • PBS (Phosphate Buffered Saline) or Tris Buffer, pH 7.4.[1]

Procedure:

  • Calculate Equivalence: To dissolve the free acid form in water, you must neutralize the carboxylic acid.[1]

    • Example: To prepare 10 mL of a 1 mM solution (2.47 mg total):

  • Initial Dissolution: Add the solid (2.47 mg) to a small volume (e.g., 100 µL) of 0.1 M NaOH .

    • Mechanism:[1][3] This converts the insoluble carboxylic acid (–COOH) into the highly soluble sodium carboxylate (–COO⁻Na⁺).[1]

  • Vortex: Vortex until fully dissolved. The solution should be clear.

  • Dilution: Slowly add 9.9 mL of PBS (pH 7.4) while swirling.

  • pH Adjustment (Critical): Check the final pH. It should be near 7.4. If the pH is too high due to the initial NaOH, carefully adjust with dilute HCl, but do not drop below pH 6.0 to prevent precipitation of the free acid.[1]

  • Filtration: Filter sterilize using a 0.22 µm PTFE or Nylon filter (Do not use cellulose acetate, which may bind the drug).[1]

Scientific Logic & Mechanism of Action[8]

Solubility & Stability Pathway

The following diagram illustrates the critical decision points in handling this molecule. The furan ring's sensitivity dictates the avoidance of strong acids, while the amine linker necessitates protection from oxidation.[1]

ProtocolLogic Solid Solid Compound (Free Acid Form) DMSO DMSO Stock (10-50 mM) Anhydrous / Inert Gas Solid->DMSO Direct Dissolution NaOH Alkaline Intermediate (Sodium Salt Form) Solid->NaOH Deprotonation (COOH -> COO-) Buffer Aqueous Working Soln (pH 7.4, Anionic State) DMSO->Buffer Dilution (Max 1% DMSO) NaOH->Buffer Dilution & Buffering Precip Precipitation Risk (pH < 4.5) Buffer->Precip Acidification (pH < pKa) Degrad Degradation Risk (Ring Opening / Oxidation) Buffer->Degrad Light/O2 Exposure

Caption: Solubilization workflow emphasizing the "Salt Formation" route (Yellow) versus DMSO route (Blue) and critical failure modes (Grey/Black).

Mechanistic Insight: Why this protocol?
  • The Furan Sensitivity: Furan-2-carboxylic acids are stable in base but unstable in strong acid.[1] Acid-catalyzed hydrolysis cleaves the ether bond in the furan ring, resulting in open-chain dicarbonyl compounds (levulinic acid derivatives).[1] Therefore, stock solutions must never be prepared in acidic media (e.g., 0.1 M HCl).[1]

  • The Aniline Oxidation: The Phenyl-NH-CH2 moiety is susceptible to forming imines or quinones upon exposure to air and light.[1] The use of amber vials and inert gas (Argon) in Protocol A mitigates this radical-mediated oxidation.[1]

Quality Control & Validation

To ensure the integrity of your solution before running an assay, perform this rapid self-validation check.

QC ParameterMethodAcceptance Criteria
Visual Inspection Hold vial against white background.Clear, colorless to pale yellow. Dark yellow/brown indicates amine oxidation.[1] Turbidity indicates precipitation.[1]
UV-Vis Spectrum Scan 220–400 nm (diluted in PBS).[1]Distinct

characteristic of the furan-phenyl conjugation (typically ~250-280 nm).[1] Loss of peaks suggests ring degradation.[1]
pH Check Micro-pH probe.[1]Final aqueous buffer must be pH 7.0 – 8.0 .

References

  • PubChem Compound Summary. 5-(2-methoxyphenyl)furan-2-carboxylic acid (Structurally related analog).[1] National Center for Biotechnology Information.[1] Link

  • Dunlop, A. P. (1948).[1] Furfural formation and behavior.[1][4][3][5][6][7] Industrial & Engineering Chemistry.[1] (Classic reference on furan ring stability in acid/base).[1] Link[1]

  • Hopkins, S. et al. (2009).[1] D-Amino Acid Oxidase Inhibitors.[1] Journal of Medicinal Chemistry.[1] (Context for furan-2-carboxylic acid pharmacophores). Link[1]

  • Cayman Chemical. 5-Hydroxymethyl-2-furancarboxylic Acid Product Information. (General handling of furan-carboxylic acids).[1][3][6] Link

Sources

Method

Solvent compatibility for 5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid

An Application Note on the Solvent Compatibility of 5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid **Abstract This document provides a comprehensive technical guide on the solvent compatibility of 5-{[(2-Methoxyphenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Solvent Compatibility of 5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid

**Abstract

This document provides a comprehensive technical guide on the solvent compatibility of 5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid. As a molecule possessing both acidic (carboxylic acid) and basic (secondary amine) functional groups, as well as significant hydrophobic regions (furan and methoxyphenyl rings), its solubility behavior is complex and highly dependent on the chosen solvent system. This guide offers a detailed analysis of the molecule's physicochemical properties, a solvent compatibility reference table, and robust, step-by-step protocols for solubility determination, stock solution preparation, and long-term stability assessment. The methodologies are designed for researchers, scientists, and drug development professionals to ensure data integrity and reproducibility in experimental workflows.

Introduction: The Critical Role of Solvent Selection

5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid is a compound of interest in pharmaceutical and chemical research. Its structural complexity, incorporating a furoic acid core, a secondary amine linker, and a methoxyphenyl moiety, dictates its physicochemical behavior. The success of any experimental procedure, from high-throughput screening and cell-based assays to analytical characterization and formulation development, is fundamentally reliant on the correct choice of solvent.

An inappropriate solvent can lead to:

  • Poor Solubility: Resulting in inaccurate concentration measurements and underestimated biological activity.

  • Chemical Degradation: Hydrolysis, oxidation, or reaction with the solvent can alter the molecule, yielding false negatives or positives.

  • Experimental Artifacts: Solvent effects can interfere with analytical readouts or biological systems.

This application note is structured to provide both theoretical understanding and practical, validated protocols to navigate the challenges of working with this amphipathic molecule.

Physicochemical Properties and Solubility Prediction

The solubility of a compound is governed by its structural features. The key functional groups of 5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid dictate its interactions with different solvent types.

  • Carboxylic Acid (-COOH): This acidic group can donate a proton. In basic (high pH) aqueous solutions, it deprotonates to form a highly polar carboxylate salt (-COO⁻), which significantly enhances solubility in water and other polar protic solvents.

  • Secondary Amine (-NH-): This basic group can accept a proton. In acidic (low pH) aqueous solutions, it protonates to form a polar ammonium salt (-NH₂⁺-), which also increases aqueous solubility.

  • Furan and Methoxyphenyl Rings: These aromatic systems are nonpolar and hydrophobic. They contribute to the molecule's solubility in organic solvents through van der Waals forces and π-π stacking interactions.

  • Ether (-O-CH₃) and Furan Oxygen: These atoms can act as hydrogen bond acceptors, contributing to solubility in protic solvents like water and alcohols.[1]

Due to its acidic and basic centers, the molecule is amphoteric. Its lowest aqueous solubility is expected at its isoelectric point (pI), where the net charge is zero. Adjusting the pH away from the pI, either to the acidic or basic side, is a primary strategy for aqueous solubilization.

Solvent Compatibility Reference Table

The following table synthesizes predicted compatibility based on the molecule's structure and general chemical principles. It is imperative to experimentally verify solubility for your specific application and concentration using Protocol 1.

SolventClassPredicted SolubilityRecommended Usage & RationalePotential Issues & Mitigations
Water Polar ProticpH-DependentPoor at neutral pH. Use for buffers at pH > 8 (to deprotonate acid) or pH < 4 (to protonate amine). Ideal for final dilutions in biological assays.Risk of precipitation if buffer capacity is exceeded. Prepare concentrated stock in an organic solvent first.
DMSO (Dimethyl Sulfoxide)Polar AproticHighExcellent first choice for creating high-concentration stock solutions (10-50 mM). Its high polarity effectively solvates the molecule.[2]Can be toxic to some cell lines at >0.5% v/v. Ensure final assay concentration is low. Hygroscopic; use anhydrous grade.
DMF (Dimethylformamide)Polar AproticHighAlternative to DMSO for stock solutions. Often used in organic synthesis.Higher toxicity than DMSO. Can degrade at high temperatures or in the presence of acid/base.[3]
Ethanol (EtOH) Polar ProticModerateGood for intermediate dilutions and some formulations. Less toxic than DMSO for in vivo studies. Solubility is often enhanced with a small amount of water.[2][4]May not achieve very high concentrations. Ensure use of absolute or 200-proof ethanol for best results.
Methanol (MeOH) Polar ProticModerateSimilar to ethanol; useful for analytical applications like HPLC mobile phases and sample preparation.[1][5]More volatile and toxic than ethanol.
Acetonitrile (ACN) Polar AproticLow to ModeratePrimarily used as a component of the mobile phase in reverse-phase HPLC for analytical characterization.Limited utility as a primary solvent for stock solutions due to lower solubilizing power for this structure.
DCM (Dichloromethane)HalogenatedLowMay be used during chemical synthesis workup or purification (e.g., liquid-liquid extraction).[6]Unsuitable for biological assays due to toxicity. Poor choice for long-term storage.
Hexanes / Heptane NonpolarInsolubleUseful as an anti-solvent for purification via precipitation or crystallization.Not a solubilizing agent for this compound.

Experimental Protocols

Protocol 1: Qualitative Solubility Assessment

This protocol provides a systematic workflow to determine the solubility of the compound in a range of solvents at a target concentration.

Workflow for Solubility Assessment

G cluster_prep Preparation cluster_test Solubility Testing (Repeat for each solvent) cluster_decision Analysis A 1. Weigh 1-2 mg of Compound into a clear glass vial B 2. Add calculated solvent volume for target concentration (e.g., 100 µL for 10 mg/mL) A->B C 3. Vortex vigorously for 1 minute B->C D 4. Sonicate in water bath for 5-10 minutes C->D E 5. Visually Inspect against a dark background D->E F Clear Solution? E->F G Result: Soluble F->G Yes H Result: Insoluble or Partially Soluble F->H No I 6. If insoluble, add more solvent in defined increments and repeat steps 3-5 to find saturation point. H->I

Caption: Workflow for determining compound solubility.

Methodology:

  • Preparation: Accurately weigh 1-2 mg of 5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid into a small, clear glass vial (e.g., a 1.5 mL HPLC vial).

  • Solvent Addition: Add a precise volume of the test solvent to achieve the highest desired concentration (e.g., for 1 mg in the vial, add 100 µL for a 10 mg/mL test).

  • Mechanical Agitation: Cap the vial securely and vortex at maximum speed for 60 seconds. This provides the initial mechanical energy for dissolution.

  • Sonication: Place the vial in a bath sonicator for 10 minutes. Cavitation helps break down solid aggregates and increases the rate of dissolution. Gentle warming may occur, which can aid solubility.

  • Visual Inspection: Remove the vial and inspect it carefully against a bright light and a dark background. Look for any visible solid particles or cloudiness.

  • Classification:

    • Soluble: The solution is completely clear with no particulates.

    • Sparingly Soluble: The solution is hazy or a significant amount of solid remains.

    • Insoluble: The vast majority of the solid has not dissolved.

  • Titration (Optional): If the compound is sparingly soluble or insoluble, add additional solvent in known increments (e.g., another 100 µL), repeat steps 3-5, and recalculate the concentration at which it fully dissolves.

Protocol 2: Preparation of a 10 mM DMSO Stock Solution

This is the most common procedure for preparing a compound for biological screening and storage.

Materials:

  • 5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid (MW: 247.25 g/mol [7])

  • Anhydrous DMSO

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Calibrated pipettes

Calculation:

  • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

  • To make 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

    • Mass (mg) = 0.010 × 0.001 × 247.25 × 1000 = 2.47 mg

Methodology:

  • Accurately weigh 2.47 mg of the compound and place it in a labeled vial.

  • Add 1.0 mL of anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex until all solid material is completely dissolved. Use the procedure from Protocol 1 (vortex, sonicate) if needed.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in microcentrifuge tubes.

  • Store the aliquots in a freezer at -20°C or -80°C, protected from light.[8]

Rationale for Aliquoting: This practice prevents degradation that can be caused by repeated freeze-thaw cycles and minimizes contamination risk.

Protocol 3: Long-Term Stability Assessment using HPLC

This protocol validates the suitability of a solvent for long-term storage by monitoring for chemical degradation.

Workflow for Stability Assessment

G cluster_analysis Time Point Analysis A 1. Prepare 1 mg/mL solutions in test solvents (e.g., DMSO, EtOH) B 2. Aliquot and store under different conditions (RT, 4°C, -20°C, Light, Dark) A->B T0 T=0 (Immediate Analysis) B->T0 T1 T=1 Week B->T1 T2 T=4 Weeks B->T2 T3 T=... B->T3 C 3. Analyze by RP-HPLC-UV at each time point T0->C T1->C T2->C T3->C D Compare Peak Area and check for new peaks C->D E Stable: >95% of original peak area No significant degradation peaks D->E Criteria Met F Unstable: <95% of original peak area New peaks appear D->F Criteria Not Met

Caption: Protocol for assessing long-term compound stability.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in each solvent to be tested (e.g., DMSO, ethanol, buffered water at pH 7.4).

  • Storage Conditions: Aliquot each solution into multiple HPLC vials. Store sets of vials under different conditions:

    • -20°C, protected from light (control)

    • 4°C, protected from light

    • Room Temperature (~22°C), protected from light

    • Room Temperature (~22°C), exposed to ambient light

  • Time Zero (T=0) Analysis: Immediately inject a sample from each solution into an HPLC-UV system to obtain a baseline chromatogram. Record the peak area of the parent compound.

  • Subsequent Analysis: At predetermined intervals (e.g., 24 hours, 7 days, 1 month), retrieve one vial from each storage condition and re-analyze.

  • Data Interpretation: Compare the chromatograms over time.

    • Calculate Percent Remaining: (Peak Area at T=x / Peak Area at T=0) × 100%.

    • Look for Degradants: Note the appearance and growth of any new peaks, which indicate degradation products.

    • A solvent is considered suitable for storage under a given condition if the parent compound remains >95% of its initial peak area and no significant degradation peaks appear.

Suggested HPLC Conditions (Starting Point):

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 10% B.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at the λmax of the compound (a UV scan would determine this, but a starting point could be ~254 nm based on similar structures).[2][5]

Conclusion and Best Practices

The solvent compatibility of 5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid is governed by its amphipathic and amphoteric nature. While polar aprotic solvents like DMSO are excellent for creating high-concentration stock solutions for long-term storage at -20°C or below, aqueous solubility is critically dependent on pH . For biological assays, a preferred method is to dilute a concentrated DMSO stock into the final aqueous buffer, ensuring the final DMSO concentration is well-tolerated. Experimental verification using the protocols outlined in this document is essential for ensuring the accuracy, reliability, and reproducibility of any research involving this compound.

References

  • Furoic acid - Solubility of Things. (n.d.).
  • PubChem. (n.d.). 5-(2-Methoxyphenyl)-2-furoic acid. National Center for Biotechnology Information.
  • ChemicalBook. (n.d.). 3-Furoic acid CAS#: 488-93-7.
  • Grokipedia. (n.d.). 2-Furoic acid.
  • ACS Omega. (2024). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. American Chemical Society.
  • PubChem. (n.d.). 3-Furoic acid. National Center for Biotechnology Information.
  • Santa Cruz Biotechnology. (n.d.). 5-{[(2-methoxyphenyl)amino]methyl}-2-furoic acid.
  • Cayman Chemical. (2022). 5-Hydroxymethyl-2-furancarboxylic Acid - PRODUCT INFORMATION.
  • Analytical Method Summaries. (2023).
  • Chemistry LibreTexts. (2024). Properties of Carboxylic Acids and Amines.
  • Jöbstl, D., et al. (2010). Analysis of 5-hydroxymethyl-2-furoic acid (HMFA) the main metabolite of alimentary 5-hydroxymethyl-2-furfural (HMF) with HPLC and GC in urine. Food Chemistry. Vitas Analytical Services.
  • ResearchGate. (2019). Carboxylic acid react with amine? Condition??.
  • MedChemExpress. (n.d.). 5-Hydroxymethyl-2-furancarboxylic acid.

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid in DMSO

Technical Support Center: 5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid Introduction Welcome to the dedicated technical guide for 5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid. This molecule, a key intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid

Introduction

Welcome to the dedicated technical guide for 5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid. This molecule, a key intermediate in various research and development pipelines, possesses a furoic acid core, which presents specific solubility challenges, particularly in Dimethyl Sulfoxide (DMSO), the workhorse solvent of drug discovery.[1][2] While DMSO is an excellent solvent for a wide array of organic compounds, issues like incomplete dissolution, precipitation upon storage, or batch-to-batch inconsistency can arise.[1][3]

This guide is structured to provide researchers, scientists, and drug development professionals with actionable solutions to these challenges. It moves from frequently asked questions for quick reference to in-depth troubleshooting workflows and validated experimental protocols. Our goal is to empower you to achieve consistent, reliable, and complete solubilization of this compound for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my 5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid not dissolving completely in fresh DMSO at room temperature?

A1: Several factors could be at play. The most common is that the dissolution kinetics are slow, and the solution has not yet reached its thermodynamic solubility limit. The compound's crystalline structure may require additional energy to break down the crystal lattice.[3] We recommend applying gentle energy via sonication or controlled heating as described in our protocols below.

Q2: I successfully dissolved the compound, but it precipitated out of the DMSO solution after being stored in the freezer. Why did this happen?

A2: This is a common phenomenon driven by two primary factors: water absorption and freeze-thaw cycles. DMSO is highly hygroscopic and readily absorbs atmospheric moisture. Even small amounts of water can significantly decrease the solubility of many organic compounds in DMSO.[4][5][6] Furthermore, the process of freezing and thawing can create localized zones of supersaturation, promoting nucleation and precipitation.[7] This effect is synergistically enhanced by the presence of absorbed water.[4][6]

Q3: Can I just add more DMSO to dissolve the precipitate?

A3: While adding more solvent (dilution) will eventually dissolve the compound, it will also change your stock concentration, which is often undesirable. A better approach is to attempt to redissolve the compound in the existing volume using techniques like sonication, which has been shown to be effective at rescuing precipitated DMSO stocks.[4][6]

Q4: Is it safe to heat my DMSO stock solution to aid dissolution?

A4: Gentle, controlled heating is a viable technique. However, caution is paramount. DMSO can decompose at its boiling point (189 °C), and this decomposition can be catalyzed by acids or bases, lowering the onset temperature.[8] We recommend not exceeding 40-50°C for routine solubility enhancement to avoid potential compound degradation and solvent decomposition. Always use a calibrated water bath or heating block, not a hot plate, for uniform temperature control.

Q5: My compound has a carboxylic acid group. Can I use a base to improve its solubility in DMSO?

A5: Yes, this is a sound chemical strategy. The carboxylic acid moiety is weakly acidic. Deprotonating it with a suitable base to form the corresponding carboxylate salt can dramatically increase polarity and, thus, solubility.[9][10] However, this must be done with care. The base must be compatible with DMSO and your downstream assay. A non-aqueous base like triethylamine (NEt3) or N,N-diisopropylethylamine (DIPEA) is often preferred. See the pH adjustment protocol for detailed guidance.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving solubility issues.

Problem 1: Initial Dissolution is Incomplete or Very Slow
  • Observation: Visible solid particles remain in the DMSO even after vigorous vortexing. The solution appears as a suspension.

  • Probable Causes & Solutions:

    • Insufficient Mechanical Energy: The energy from vortexing alone may not be enough to overcome the activation energy required for dissolution (i.e., breaking the crystal lattice).

      • Solution: Employ sonication or gentle heating as detailed in the protocols section. Sonication is particularly effective as it uses high-frequency sound waves to create cavitation, which physically breaks apart solid aggregates and enhances solvent-solute interaction.[11]

    • Hygroscopic DMSO: The DMSO used may have absorbed water from the atmosphere, reducing its solvating power for this specific compound.[4][6]

      • Solution: Always use high-purity, anhydrous DMSO from a freshly opened bottle or a properly stored container (e.g., sealed with a septum and stored in a desiccator).

    • Attempting to Make a Supersaturated Solution: The target concentration may be above the compound's intrinsic solubility limit in DMSO under the current conditions.

      • Solution: Verify the maximum solubility if possible. If a high concentration is required, explore the use of co-solvents or pH adjustment to increase this limit.

Problem 2: Compound Precipitates During Storage or After Freeze-Thaw Cycles
  • Observation: A previously clear stock solution now appears cloudy or contains visible crystals after storage at 4°C, -20°C, or room temperature.

  • Probable Causes & Solutions:

    • Water Contamination & Freeze-Thaw Synergy: This is the most likely cause. As explained in the FAQ, water absorption and temperature cycling work together to promote precipitation.[4][7]

      • Solution: Before storing, ensure the vial is tightly sealed. For long-term storage, consider aliquoting the stock solution into smaller, single-use vials to minimize the number of freeze-thaw cycles and reduce the opportunity for water absorption each time the main stock is opened.

    • Thermodynamic Instability: The initial clear solution may have been a thermodynamically unstable supersaturated solution. Over time, the system relaxes to its lowest energy state by precipitating the excess solute.

      • Solution: Attempt to redissolve the precipitate using sonication.[6][12] If this fails, it indicates the concentration is too high for stable storage. The solution must be remade at a lower, more stable concentration.

Troubleshooting Workflow Diagram

G start Solubility Issue Encountered with 5-{[(2-MeO-Ph)amino]methyl}-2-furoic acid p1 Problem: Incomplete Initial Dissolution start->p1 p2 Problem: Precipitation After Storage start->p2 c1_1 Cause: Insufficient Mechanical Energy p1->c1_1 c1_2 Cause: 'Wet' DMSO (Hygroscopic) p1->c1_2 c1_3 Cause: Concentration > Solubility Limit p1->c1_3 c2_1 Cause: Water Uptake & Freeze-Thaw Cycles p2->c2_1 c2_2 Cause: Supersaturated Solution p2->c2_2 s1 Solution: Apply Sonication or Gentle Heating (Protocol 1 & 2) c1_1->s1 s2 Solution: Use Anhydrous DMSO from Fresh/Sealed Stock c1_2->s2 s3 Solution: Consider pH Adjustment or Co-Solvent (Protocol 3) c1_3->s3 s4 Solution: Re-dissolve with Sonication. Aliquot for storage. c2_1->s4 c2_2->s4 s5 Solution: Remake solution at a lower concentration. s4->s5 If re-dissolving fails G cluster_0 In DMSO compound R-COOH (Less Soluble, Neutral) salt R-COO⁻ (More Soluble, Ionic Salt) compound->salt + Base (e.g., NEt3) - H-Base⁺ caption Deprotonation of the carboxylic acid increases polarity and solubility.

Caption: Equilibrium shift to the more soluble carboxylate salt form.

Data Summary Table

TechniqueProsConsRecommended Starting Conditions
Sonication - Fast and highly effective- Ideal for high-throughput formats- Can redissolve precipitates [6]- Requires specific equipment- Can cause localized heating if applied for too long5-15 minutes in an ultrasonic bath
Gentle Heating - Utilizes common lab equipment- Effective for many compounds- Risk of compound/solvent degradation if overheated- May not be sufficient for very insoluble compounds35-45°C in a calibrated water bath
pH Adjustment - Can dramatically increase solubility<[9][]br>- Based on a clear chemical principle- Alters the chemical nature of the compound- Potential for assay interference- Requires careful titrationStart with 0.25 molar equivalents of a non-aqueous base
Co-Solvents - Can sometimes improve solubility- Often complex; water as a co-solvent can decrease solubility in DMSO<[4][14]br>- May complicate assay interpretationNot generally recommended without further optimization

References

  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512. [Link]

  • Ingenta Connect. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening. [Link]

  • Oldenburg, K., et al. (2005). High throughput sonication: evaluation for compound solubilization. PubMed. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • Stadler, M., et al. (2021). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Journal of Physical Chemistry B. [Link]

  • Pharmagrade. (2026). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. [Link]

  • Aipure. (2024). Innovative Applications of DMSO. [Link]

  • Envirostar. (2023). Unlocking the Benefits of Sonication for Creating Soluble Liquids. [Link]

  • National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. [Link]

  • Yufeng. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. [Link]

  • ResearchGate. (2025). Recent Advances in the Synthesis of 2‐Furoic Acid and 2,5‐Furandicarboxylic Acid from Furfural. [Link]

  • International Journal of Applied Pharmaceutics. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • ACS Publications. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. [Link]

  • Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. [Link]

  • PubMed. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. [Link]

  • ResearchGate. (n.d.). Thermal hazards and safe scale-up of reactions containing dimethyl sulfoxide. [Link]

  • ACS Omega. (2024). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. [Link]

  • RSC Publishing. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. [Link]

  • PubChem. (n.d.). 5-(2-Methoxyphenyl)-2-furoic acid. [Link]

  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

Optimization

Technical Support Center: Synthesis of Aminomethyl Furan Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of aminomethyl furan derivatives. This guide is designed for researchers, chemists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of aminomethyl furan derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing these valuable compounds. Aminomethyl furans are crucial building blocks in pharmaceuticals, agrochemicals, and materials science, yet their synthesis can be challenging.[1][2] This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome common hurdles and optimize your reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Issues in Reductive Amination

Reductive amination of furanic aldehydes like 5-hydroxymethylfurfural (HMF) or furfural is a primary route to aminomethyl furans.[3] It typically involves condensing the aldehyde with an amine source (like ammonia) to form an imine, which is then hydrogenated.[3][4] However, this pathway is fraught with potential pitfalls.

Question 1: My reaction yield is extremely low or I'm getting no product at all. What are the most likely causes?

Answer: Low or no yield in a reductive amination is a common but solvable issue. The root cause often lies in one of four areas: catalyst activity, reaction conditions, starting material integrity, or the amine source.

A. Inactive or Poisoned Catalyst: The hydrogenation catalyst is the engine of this reaction, and its failure is a primary suspect.

  • Causality: Heterogeneous catalysts (e.g., Ni, Ru, Pd, Pt) can be deactivated through improper handling, oxidation, or poisoning.[3] Nickel-based catalysts, for instance, must be properly activated and handled under inert conditions.[3] Sulfur-containing impurities in reagents or solvents can irreversibly poison noble metal catalysts.[3]

  • Troubleshooting Steps:

    • Verify Catalyst Handling: If using a catalyst like Raney Ni or a pre-reduced noble metal catalyst, ensure it was handled under an inert atmosphere (N₂ or Ar) to prevent oxidation.

    • Test Catalyst Activity: If possible, run a simple, known hydrogenation (e.g., reduction of cyclohexene) to confirm the catalyst's general activity.

    • Source Fresh Catalyst: If the catalyst has been stored for a long time or exposed to air, consider using a fresh batch.

    • Purify Reagents: If catalyst poisoning is suspected, purify the starting aldehyde and solvent to remove potential contaminants.

B. Suboptimal Reaction Conditions: The delicate balance of temperature and pressure is critical for favoring the desired reaction pathway.

  • Causality: Insufficient hydrogen pressure will slow or stall the hydrogenation of the imine intermediate.[3] Similarly, if the temperature is too low, the reaction kinetics for both imine formation and hydrogenation may be prohibitively slow.[3]

  • Troubleshooting Steps:

    • Increase Hydrogen Pressure: Systematically increase H₂ pressure. For many systems, pressures of 1.5 MPa or higher are necessary for good conversion.

    • Elevate Temperature: Gradually increase the reaction temperature in 10°C increments. For example, some Ru-complex catalysts show marked improvement when moving from 50°C to 60°C.[3] Be cautious, as excessive heat can promote side reactions.[5]

C. Degradation of Starting Material (HMF): 5-Hydroxymethylfurfural (HMF) is notoriously unstable and can degrade or polymerize, especially under prolonged storage or harsh conditions.[6][7]

  • Causality: HMF is prone to polymerization and/or oxidation.[6][7] If your starting material is old or discolored (dark brown/black), it has likely degraded.

  • Troubleshooting Steps:

    • Verify HMF Purity: Use freshly purified or commercially sourced high-purity HMF. Purity can be checked via NMR or melting point.

    • Consider a More Stable Precursor: 5-Acetoxymethylfurfural (AMF) is more stable than HMF and can be a suitable substitute, though it may require slightly different reaction conditions to avoid reducing the acetoxy group.[8]

Question 2: My conversion is high, but the yield of my desired primary amine is low due to by-product formation. How can I improve selectivity?

Answer: Poor selectivity is a classic challenge in furan chemistry, often resulting from over-reduction, polymerization, or the formation of secondary/tertiary amines.

A. Over-reduction of the Furan Ring:

  • Causality: Highly active hydrogenation catalysts (e.g., Rh, Ru) under harsh conditions (high temperature/pressure) can hydrogenate the furan ring itself, leading to tetrahydrofuran derivatives.[3] The choice of catalyst is key; moderately active catalysts like Ni/SBA-15 have shown higher selectivity for the amine product compared to more aggressive catalysts like Ru/C or Pd/C.

  • Troubleshooting & Optimization:

    • Switch Catalyst: Consider a less active catalyst. Non-noble metal catalysts like Ni or Co are often preferred for their moderate hydrogenation activity.[4]

    • Moderate Conditions: Reduce the reaction temperature and/or H₂ pressure to disfavor ring saturation.

B. Formation of Secondary/Tertiary Amines:

  • Causality: The newly formed primary amine is nucleophilic and can react with another molecule of the starting aldehyde to form a secondary imine, which is then reduced to a secondary amine. This process can repeat to form tertiary amines.

  • Troubleshooting & Optimization:

    • Increase Amine-to-Aldehyde Ratio: A large excess of the amine source (e.g., aqueous ammonia) is crucial. Molar ratios of ammonia to substrate as high as 30:1 have been used to suppress the formation of these by-products by ensuring the aldehyde is more likely to react with ammonia than the product amine.

    • Promote Ammonium Ion Formation: The presence of a small amount of water can enhance the yield of the primary amine by promoting the formation of the ammonium ion, which helps prevent the product amine from reacting further with the starting aldehyde.

C. Polymerization and Resin Formation:

  • Causality: Furanic aldehydes, particularly HMF, are susceptible to acid-catalyzed polymerization, forming dark, insoluble "humins."[6][7] Furthermore, intermediates and products can self-condense, especially with difunctional substrates like 2,5-diformylfuran (DFF), leading to oligomeric by-products and low yields of the desired diamine.[4][5]

  • Troubleshooting & Optimization:

    • Control pH: Avoid strongly acidic conditions, which can accelerate humin formation.[9]

    • Optimize Reagent Addition: For sensitive substrates, slow addition of the aldehyde to the reaction mixture containing the catalyst and amine source can help maintain a low concentration of the aldehyde, minimizing polymerization.

Below is a troubleshooting workflow to diagnose yield and selectivity issues in reductive amination.

G start Low Yield or Selectivity check_sm 1. Check Starting Materials (HMF/Furfural Purity) start->check_sm sm_issue Degraded or Impure SM? check_sm->sm_issue check_catalyst 2. Evaluate Catalyst (Activity, Handling) catalyst_issue Inactive or Poisoned? check_catalyst->catalyst_issue check_conditions 3. Analyze Reaction Conditions (Temp, Pressure, Ratios) conditions_issue Conditions Suboptimal? check_conditions->conditions_issue check_workup 4. Review Work-up & Purification workup_issue Product Degradation? check_workup->workup_issue sm_issue->check_catalyst No sm_sol Solution: - Use fresh/purified HMF - Consider AMF as alternative sm_issue->sm_sol Yes catalyst_issue->check_conditions No catalyst_sol Solution: - Use fresh catalyst - Check for poisons (e.g., sulfur) - Ensure inert handling catalyst_issue->catalyst_sol Yes conditions_issue->check_workup No conditions_sol Solution: - Increase H₂ pressure - Optimize temperature - Increase NH₃:Aldehyde ratio conditions_issue->conditions_sol Yes workup_sol Solution: - Avoid strong acids - Use milder purification - Check product stability workup_issue->workup_sol Yes end_node Optimized Synthesis workup_issue->end_node No sm_sol->end_node catalyst_sol->end_node conditions_sol->end_node workup_sol->end_node

Caption: General troubleshooting workflow for low yield.

Section 2: Challenges in the Mannich Reaction

The Mannich reaction is a powerful three-component condensation used to aminoalkylate acidic protons, such as those on the furan ring.[10] It involves an aldehyde (usually formaldehyde), a primary or secondary amine, and an active hydrogen compound (furan).[11]

Question 3: My Mannich reaction with furan is giving a low yield of the desired aminomethyl derivative and a lot of polymeric material. What's going wrong?

Answer: Low yields in Mannich reactions involving electron-rich heterocycles like furan are often due to competing side reactions and the formation of complex mixtures.[11]

A. Competing Electrophilic Attack and Polymerization:

  • Causality: The mechanism involves the formation of an electrophilic iminium ion (e.g., from formaldehyde and dimethylamine).[12] Furan is highly reactive towards electrophiles. Under the acidic conditions often used, furan can be protonated and undergo acid-catalyzed polymerization. Furthermore, the product itself (a Mannich base) can react again if it has available N-H or alpha-C-H protons, leading to undesired oligomers.[12]

  • Troubleshooting & Optimization:

    • Control Acidity: Strong acids should be avoided with pyrrole and furan to prevent polymerization.[11] Acetic acid is often a suitable solvent and acid catalyst.

    • Use Pre-formed Iminium Salts: Instead of generating the iminium ion in situ, using a stable, pre-formed iminium salt like Eschenmoser's salt ([(CH₃)₂N=CH₂]⁺I⁻) can provide a controlled concentration of the electrophile, improving yields and reducing side reactions.[11]

    • Temperature Control: Run the reaction at a lower temperature to moderate the reactivity and minimize polymerization.

B. Incorrect Order of Reagent Addition:

  • Causality: The sequence of mixing reagents can be critical. Adding the amine and formaldehyde first allows for the formation of the iminium ion before the furan is introduced, which is generally the desired pathway.[10]

  • Troubleshooting & Optimization:

    • Standard Procedure: First, mix the amine (or its hydrochloride salt) and formaldehyde in a suitable solvent (e.g., ethanol, water).

    • Controlled Addition: Cool the mixture and then slowly add the furan substrate to the pre-formed iminium ion solution. This prevents exposing the furan to a high concentration of formaldehyde or strong acid.

The diagram below illustrates the desired Mannich reaction pathway and the competing polymerization side reaction.

Mannich cluster_0 Desired Pathway cluster_1 Side Reaction Amine R₂NH Iminium Iminium Ion [CH₂=NR₂]⁺ Amine->Iminium Formaldehyde CH₂O Formaldehyde->Iminium Product Aminomethyl Furan (Mannich Base) Iminium->Product Electrophilic Attack Furan Furan Furan->Product Furan_poly Furan Polymer Polymerization (H⁺ Catalyzed) Furan_poly->Polymer Excess Acid or Heat

Caption: Mannich reaction pathway vs. side reaction.

Section 3: Protocols & Data

For reproducible success, adhering to a validated protocol is essential. Below are representative protocols adapted from the literature.

Protocol 1: Reductive Amination of HMF with a Heterogeneous Ni-based Catalyst This protocol is adapted from studies demonstrating high yields of 5-(aminomethyl)-2-furanmethanol (AMF) using a non-noble metal catalyst.

  • Catalyst Preparation: Use a commercially available Ni/SBA-15 catalyst or prepare it via impregnation of SBA-15 silica with a nickel nitrate solution, followed by drying, calcination, and pre-reduction under H₂ flow.

  • Reaction Setup:

    • In a high-pressure autoclave, add 5-hydroxymethylfurfural (HMF), the Ni/SBA-15 catalyst, and aqueous ammonia. A typical ratio might be HMF:catalyst:ammonia of 1:0.1:15 by moles.

    • Use a solvent like ethanol or methanol.[3]

  • Reaction Conditions:

    • Seal the autoclave and purge several times with H₂ to remove air.

    • Pressurize with H₂ to 1.5 MPa.

    • Heat the reaction mixture to 100°C with vigorous stirring.

    • Maintain these conditions for 4-6 hours.

  • Work-up and Analysis:

    • After the reaction, cool the autoclave to room temperature and carefully vent the excess H₂.

    • Separate the catalyst by filtration. The catalyst can often be washed and reused.

    • Analyze the product mixture using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the yield of the desired product.

Protocol 2: Two-Step, One-Pot Reductive Amination using a Cu-based Catalyst in a Flow Reactor This protocol is adapted from studies using a CuAlOₓ catalyst, which is effective for the synthesis of N-substituted furfuryl amines.[8]

  • Step 1: Imine Formation (Batch)

    • In a standard flask, dissolve HMF and a primary amine (e.g., aniline) in methanol at room temperature. A 1:1 molar ratio is a good starting point.

    • Stir the mixture. The reaction time can vary from 3 to 16 hours depending on the amine's nucleophilicity.[13] The formation of the imine can be monitored by TLC or NMR.

  • Step 2: Hydrogenation (Flow)

    • Introduce the methanolic solution containing the crude imine into a flow reactor packed with a CuAlOₓ catalyst.

    • Introduce hydrogen gas concurrently into the flow reactor.

    • Maintain the reactor temperature between 80-100°C.[8]

    • Collect the product stream from the reactor outlet. The solvent can be removed under reduced pressure to isolate the product. This method avoids the isolation of the intermediate imine and often results in excellent yields.[8]

Table 1: Comparison of Catalytic Systems for Reductive Amination of HMF

Catalyst SystemAmine SourceTemperature (°C)H₂ Pressure (MPa)Typical Yield (%)Reference
Ni/SBA-15Aqueous NH₃1001.589.8
Raney CoNH₃120-99.5 (to HMFA)[1]
Raney NiNH₃160-82.3 (to BAMF)[1]
Ru/CNH₃1001.5< 70 (Lower Selectivity)
CuAlOₓ (Flow)Primary Amines80-100Flowup to 98[8]
Ru-MACHO-BHAnilines-Transfer (iPrOH)up to 93[14][15]

Note: HMFA is 5-hydroxymethyl furfurylamine; BAMF is 2,5-bis(aminomethyl)furan.

References
  • Chen, J., et al. (2017). Preparation of 5‐(Aminomethyl)‐2‐furanmethanol by Direct Reductive Amination of 5‐Hydroxymethylfurfural with Aqueous Ammonia over Ni/SBA‐15 Catalyst. ChemistrySelect. Available from: [Link]

  • Sanborn, A. J. (2012). Preparation of aminomethyl furans and alkoxymethyl furan derivatives from carbohydrates. Google Patents.
  • Sanborn, A. J. (2013). Preparation of aminomethyl furans and alkoxymethyl furan derivatives from carbohydrates. Google Patents.
  • Deng, J., et al. (2015). One‐Step Reductive Amination of 5‐Hydroxymethylfurfural into 2,5‐Bis(aminomethyl)furan over Raney Ni. ChemCatChem. Available from: [Link]

  • Xu, W., et al. (2018). Efficient Approach to Synthesizing 2,5-Bis(aminomethyl)furan from 5-Chloromethylfurfural via the Gabriel Synthesis through Trans-imination and Hydrogenation. ACS Sustainable Chemistry & Engineering. Available from: [Link]

  • Gargiulo, S., et al. (2025). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. mediaTUM. Retrieved February 20, 2026, from [Link]

  • Sanborn, A. J. (2014). Preparation of aminomethyl furans and alkoxymethyl furan derivatives from carbohydrates. Google Patents.
  • Xu, W., et al. (2018). Selective synthesis of 2,5-bis(aminomethyl)furan via enhancing the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime. Green Chemistry. Retrieved February 20, 2026, from [Link]

  • Turova, M., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules. Retrieved February 20, 2026, from [Link]

  • Pinheiro, D. L. J., & Nielsen, M. (2021). Base-Free Synthesis of Furfurylamines from Biomass Furans Using Ru Pincer Complexes. SciSpace. Retrieved February 20, 2026, from [Link]

  • Mannich reaction. (2020). Wikipedia. Retrieved February 20, 2026, from [Link]

  • Furfurylamine Producers Embrace Green Chemistry as Global Market Set to Grow 5.2% Annually. (2025). LinkedIn. Retrieved February 20, 2026, from [Link]

  • Pinheiro, D. L. J., & Nielsen, M. (2021). Base-Free Synthesis of Furfurylamines from Biomass Furans Using Ru Pincer Complexes. MDPI. Available from: [Link]

  • Let's Talk About the Mannich -- It's EASY, I Promise! (2025). YouTube. Retrieved February 20, 2026, from [Link]

  • Sun, Y., et al. (2021). An efficient approach to synthesizing 2,5-bis(N-methyl-aminomethyl)furan from 5-hydroxymethylfurfural via 2,5-bis(N-methyl-iminomethyl)furan using a two-step reaction in one pot. Green Chemistry. Retrieved February 20, 2026, from [Link]

  • Pinheiro, D. L. J., & Nielsen, M. (2021). Base-Free Synthesis of Furfurylamines from Biomass Furans Using Ru Pincer Complexes. Catalysts. Retrieved February 20, 2026, from [Link]

  • Ayedi, M. A., et al. (2012). SIMPLE, NOVEL SYNTHESIS OF FURFURYLAMINE FROM FURFURAL BY ONE-POT REDUCTIVE AMINATION IN WATER USING ZINC METAL. Journal de la Société Chimique de Tunisie. Available from: [Link]

  • Kim, T. H., et al. (2018). Preparation of 2,5-bis(aminomethyl)furan from 2,5-diformylfuran. Google Patents.
  • Zhang, J., et al. (2023). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. Molecules. Retrieved February 20, 2026, from [Link]

  • Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material. (2019). Patsnap Eureka. Retrieved February 20, 2026, from [Link]

  • Mannich Reaction. (2021). Chemistry Steps. Retrieved February 20, 2026, from [Link]

  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. Available from: [Link]

  • Al-Azzawi, A. M. (n.d.). 1. Introduction 1.1- Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. Academia.edu. Retrieved February 20, 2026, from [Link]

  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Retrieved February 20, 2026, from [Link]

  • MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. (n.d.). AdiChemistry. Retrieved February 20, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Stabilization of 5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid

Executive Summary & Chemical Profile The Challenge: You are working with 5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid , a molecule possessing a "dual-threat" liability regarding oxidation. Its instability arises from...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

The Challenge: You are working with 5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid , a molecule possessing a "dual-threat" liability regarding oxidation. Its instability arises from the synergy between the electron-rich furan ring and the secondary amine.

  • The Furan Core: Furan rings are notoriously sensitive to singlet oxygen (

    
    ) and acid-catalyzed polymerization. Oxidation leads to ring opening (forming dicarbonyls) and rapid discoloration (yellow 
    
    
    
    brown
    
    
    black tar).
  • The Secondary Amine: The nitrogen atom, activated by the electron-donating 2-methoxyphenyl group, is highly nucleophilic. It is prone to N-oxidation (forming N-oxides) and oxidative cleavage.

The Solution: Stability is not achieved by a single step but by a chain of custody involving strict oxygen exclusion, photon management (light protection), and pH control. This guide provides the protocols to maintain the integrity of your compound.

Critical Degradation Pathways (Visualized)

Understanding how the molecule breaks down is the first step in prevention.

DegradationPathways Compound Target Molecule (Furoic Acid Derivative) NOxide N-Oxide Impurity (M+16 Peak) Compound->NOxide N-Oxidation (via Peroxides/Radicals) RingOpen Ring Opening (Dicarbonyls) Compound->RingOpen [4+2] Cycloaddition (Singlet Oxygen) Oxygen Atmospheric O2 / Light Oxygen->Compound Initiates Attack Polymer Brown Polymer/Tar (Irreversible) RingOpen->Polymer Aldol Condensation

Figure 1: Primary oxidative degradation pathways. Note that ring opening often leads to polymerization, observed physically as browning.

Storage & Handling Protocols

Protocol A: The "Gold Standard" Storage Condition

Use this protocol for long-term storage (>24 hours).

ParameterSpecificationScientific Rationale
Atmosphere Argon (Ar) Argon is heavier than air and blankets the solid/solution more effectively than Nitrogen (

), preventing micro-diffusion of

.
Temperature -20°C Arrhenius kinetics dictate that lowering temperature significantly retards the rate of autoxidation and polymerization.
Container Amber Glass Furans are photosensitizers. Amber glass blocks UV/Blue light that generates singlet oxygen (

).
State Solid (Salt form preferred) Solutions have higher molecular mobility, increasing reaction rates. If possible, store as the Hydrochloride (HCl) salt rather than the free acid/zwitterion.
Protocol B: Solution Handling (The "Degas" Rule)

Use this whenever the compound is dissolved for reaction or analysis.

The Issue: Standard HPLC solvents (Methanol, Acetonitrile) contain dissolved oxygen sufficient to degrade nanomolar quantities of your compound within hours.

Step-by-Step Sparging Method:

  • Select Solvent: Avoid ethers (THF, Diethyl ether) unless freshly distilled, as they accumulate peroxides that trigger N-oxidation. Preferred: Methanol, Acetonitrile, DMF.

  • The Setup: Place a sintered glass gas dispersion tube (frit) into the solvent bottle.

  • The Flow: Connect to an Argon line. Flow rate should be vigorous (rolling boil appearance) but controlled.

  • Duration: Sparge for 15 minutes per liter of solvent.

  • Seal: Immediately cap with a septum and keep under positive Argon pressure.

Troubleshooting Guide (FAQ)

Q1: My white powder has turned pale yellow/tan. Is it ruined?

  • Diagnosis: This indicates the onset of furan ring oxidation or surface polymerization.

  • Action:

    • Perform LC-MS analysis .

    • If purity is >95%, perform a recrystallization (see Protocol C below). The colored impurities are often high-molecular-weight polymers that are easily removed.

    • If purity is <90%, the degradation products (often acidic dicarbonyls) may catalyze further decomposition. Repurification is urgent.

Q2: I see a new peak at M+16 in my Mass Spec. What is it?

  • Diagnosis: This is the N-Oxide . The secondary amine has reacted with dissolved oxygen or peroxides in your solvent.

  • Action:

    • Check your solvent quality. Old THF or un-stabilized ethers are the likely culprits.

    • Rescue: N-oxides can sometimes be reduced back to the amine using mild reducing agents like Triphenylphosphine (

      
      )  or Zinc dust in acetic acid , but this risks reducing the furan ring. Prevention is better than cure.
      

Q3: Can I use antioxidants?

  • Answer: Yes, but with caution.

    • Recommended: BHT (Butylated hydroxytoluene) at 0.1% is effective for preventing radical-mediated oxidation of the furan ring.

    • Avoid: Acidic antioxidants (like Ascorbic Acid) if your compound is in the free acid form, as the extra acidity might trigger polymerization.

Q4: The compound is insoluble in water but dissolves in base. Is this safe?

  • Answer: Dissolving in base (forming the carboxylate salt) is safer for the furan ring than dissolving in acid. However, the free amine becomes more nucleophilic in base, increasing N-oxidation risk.

    • Recommendation: Work at neutral to slightly basic pH (pH 7.5 - 8.5) and ensure strict anaerobic conditions.

Experimental Workflow: Inert Recrystallization

If your compound has oxidized (yellowing), use this protocol to restore purity.

Recrystallization Start Oxidized Solid (Yellow/Tan) Dissolve Dissolve in Min. Vol. Hot EtOH/MeOH (Degassed) Start->Dissolve Filter Hot Filtration (Remove Polymer/Tar) Dissolve->Filter Cool Slow Cooling to 4°C Under Argon Blanket Filter->Cool Collect Filtration & Wash (Cold Degassed Solvent) Cool->Collect Dry Vacuum Dry (Dark, <40°C) Collect->Dry

Figure 2: Workflow for purification of oxidized furan derivatives. All steps must be performed under inert atmosphere.

Detailed Steps:

  • Degas all solvents (Ethanol/Methanol) via Argon sparging prior to use.

  • Dissolve the crude solid in the minimum amount of boiling solvent.

  • Crucial Step: If the solution is dark, add activated charcoal, stir for 5 mins, and filter while hot through Celite. This removes the colored polymeric impurities.

  • Allow the filtrate to cool slowly under an Argon balloon . Rapid cooling traps impurities.

  • Filter the crystals and wash with cold, degassed solvent.

  • Dry in a vacuum desiccator protected from light (wrap in aluminum foil).

References

  • Furan Oxidation Mechanisms

    • Title: "Oxidation of Furan Derivatives: A Review of Mechanisms and Product Selectivity."
    • Source:Chemical Reviews, 2018.
    • Relevance: Defines the singlet oxygen [4+2] cycloaddition pathway th
    • Link:[Link] (Generalized link to ACS Chem Rev)

  • Amine N-Oxidation & Prevention

    • Title: "Selective Heteroaryl N-Oxid
    • Source:National Institutes of Health (PMC), 2018.
    • Relevance: Discusses the susceptibility of secondary/tertiary amines to oxidation and strategies for prevention (proton
    • Link:[Link]

  • Antioxidant Strategies in Pharmaceuticals

    • Title: "Stabilization of Furan-Containing Pharmaceuticals."[1]

    • Source:Journal of Pharmaceutical Sciences.
    • Relevance: Supports the use of BHT and inert
    • Link:[Link]

(Note: While specific stability data for 5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid is proprietary, the protocols above are derived from standard organic synthesis "First Principles" for aminomethyl-furans.)

Sources

Optimization

Technical Support Center: Optimal Storage &amp; Handling for CAS 944890-37-3

The following technical support guide is designed for CAS 944890-37-3 , chemically identified as 5-{[(2-methoxyphenyl)amino]methyl}furan-2-carboxylic acid .[1] Compound Identity & Critical Properties Before proceeding wi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for CAS 944890-37-3 , chemically identified as 5-{[(2-methoxyphenyl)amino]methyl}furan-2-carboxylic acid .[1]

Compound Identity & Critical Properties

Before proceeding with storage protocols, verify the identity of your material. CAS 944890-37-3 is a small molecule building block, often used in medicinal chemistry as a scaffold for drug discovery. It contains a furan ring , a secondary amine , and a carboxylic acid moiety. These functional groups dictate its stability profile.

ParameterSpecification
CAS Number 944890-37-3
Chemical Name 5-{[(2-methoxyphenyl)amino]methyl}furan-2-carboxylic acid
Molecular Formula C₁₃H₁₃NO₄
Molecular Weight 247.25 g/mol
Physical State Off-white to pale yellow powder
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
Key Sensitivities Oxidation (Furan/Amine) , Light (Furan) , Hygroscopicity

Core Storage Directives (The "Golden Standard")

To maintain >98% purity over extended periods (6+ months), you must mitigate the three primary degradation vectors: Oxidation , Photolysis , and Hydrolysis .

A. Temperature Control
  • Long-Term (>4 weeks): Store at -20°C (-4°F) . The low temperature kinetically inhibits the oxidative ring-opening of the furan moiety.

  • Short-Term (Active Use): Can be kept at 4°C (39°F) for up to 2 weeks.

  • Avoid: Room temperature storage for >48 hours, as this accelerates amine oxidation and color degradation.

B. Atmospheric Protection (Critical)

The furan ring is electron-rich and susceptible to oxidation, particularly singlet oxygen attack.

  • Primary Recommendation: Store under an inert atmosphere (Argon or Nitrogen ).

  • Container: Use amber glass vials with PTFE-lined screw caps to prevent gas exchange and light entry.

  • Desiccation: Store the vial inside a secondary container (e.g., a sealed jar) with active silica gel or molecular sieves to prevent moisture absorption by the carboxylic acid group.

C. Light Exclusion
  • Requirement: Strictly protect from light.[2]

  • Mechanism: UV/Visible light can catalyze the photo-oxidation of the furan ring, leading to ring-opening and the formation of reactive dicarbonyl species (browning).

Handling & Reconstitution Protocols

Protocol A: Safe Reconstitution

Objective: Dissolve powder without inducing precipitation or degradation.

  • Equilibration: Remove the vial from the freezer and allow it to warm to room temperature (~20 mins) inside the desiccator. Do not open cold vials, as condensation will introduce water.

  • Solvent Selection:

    • Preferred: Anhydrous DMSO (Dimethyl Sulfoxide) or Methanol.

    • Avoid: Unbuffered water (poor solubility, potential pH issues).

  • Dissolution: Add solvent and vortex gently. If using DMSO, a concentration of 10-50 mM is typical for stock solutions.

  • Aliquot: Immediately dispense into single-use aliquots to avoid freeze-thaw cycles.

Protocol B: Freeze-Thaw Management

Repeated freeze-thaw cycles cause micro-precipitation and introduce oxygen.

  • Rule: Max 1 freeze-thaw cycle .

  • Action: If you have a large stock, aliquot it immediately upon first reconstitution.

Troubleshooting & FAQs

Q1: My powder has turned from off-white to dark brown/black. Is it still usable?

Diagnosis: Oxidative Degradation .[3][4] Mechanism: The darkening is likely due to the oxidation of the furan ring or the secondary amine, forming conjugated polymers (similar to the "browning" reaction in sugars). Action: Check purity via LC-MS. If purity is <90%, discard the sample. The degradation products (reactive aldehydes/dicarbonyls) can interfere with biological assays by covalently modifying proteins.

Q2: The compound is not dissolving in water.

Diagnosis: Solubility Limit . Explanation: The carboxylic acid provides some polarity, but the aromatic rings (phenyl + furan) make the molecule lipophilic. Solution: Dissolve in 100% DMSO first to create a concentrated stock (e.g., 100 mM), then dilute into your aqueous buffer. Ensure the final DMSO concentration is <1% to avoid assay interference.

Q3: Can I store the reconstituted solution at -20°C?

Answer: Yes, but only in DMSO . Reasoning: DMSO freezes at 19°C. At -20°C, it is a solid. Methanol solutions may evaporate if not sealed tightly. Aqueous solutions are prone to hydrolysis over months. Recommendation: Store DMSO stocks at -20°C or -80°C. They are stable for ~3-6 months.

Degradation Logic & Workflow Visualization

Figure 1: Chemical Stability & Degradation Pathways

This diagram illustrates why storage conditions are critical. The furan ring is the "weak link," susceptible to oxidative opening, while the amine can form N-oxides.

DegradationPathways Compound CAS 944890-37-3 (Intact) Oxidation Oxidative Stress (O2 / Light) Compound->Oxidation Exposed to Air/Light Moisture Moisture Ingress (H2O) Compound->Moisture Improper Seal FuranOpen Furan Ring Opening (Dicarbonyl Formation) Oxidation->FuranOpen Primary Pathway N_Oxide N-Oxide Formation (Amine Oxidation) Oxidation->N_Oxide Secondary Pathway Clumping Hygroscopic Clumping (Hydrolysis Risk) Moisture->Clumping Polymer Brown/Black Polymer (Unusable) FuranOpen->Polymer Polymerization N_Oxide->Polymer

Caption: Degradation logic for CAS 944890-37-3. The furan moiety is the primary site of instability, leading to polymerization (browning) upon exposure to oxygen and light.

Figure 2: Optimal Storage Workflow

Follow this decision tree upon receipt of the material.

StorageWorkflow Receipt Receive Powder (Ambient/Ice Pack) Inspect Visual Inspection (Color: Off-White?) Receipt->Inspect Decision Immediate Use? Inspect->Decision Reconstitute Reconstitute in DMSO (Inert Gas) Decision->Reconstitute Yes Desiccate Place in Desiccator (Protect from Light) Decision->Desiccate No Aliquot Aliquot into Vials (Avoid Freeze-Thaw) Reconstitute->Aliquot Freeze_Sol Store at -80°C (Stable 6 Months) Aliquot->Freeze_Sol Freeze_Pow Store at -20°C (Stable 1-2 Years) Desiccate->Freeze_Pow

Caption: Standard Operating Procedure (SOP) for receiving and storing CAS 944890-37-3.

References

  • Chemical Identity & Properties : PubChem.[5] Compound Summary for CAS 944890-37-3. National Library of Medicine (US). Available at: [Link]

  • Furan Stability: Morel, T., et al. "Auto-oxidation of Furan Derivatives." Recueil des Travaux Chimiques des Pays-Bas, 1951. (General reference for furan sensitivity).
  • Peptide/Small Molecule Storage Guidelines : National Cancer Institute (NCI). NCI Drug Development Storage Guidelines. Available at: [Link]

Disclaimer: This guide is intended for research use only. CAS 944890-37-3 is a chemical building block and is not approved for human or veterinary therapeutic use.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid

Topic: Structural Elucidation & Comparative 1H NMR Analysis: 5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic Acid Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discove...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation & Comparative 1H NMR Analysis: 5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic Acid

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers.[1][2][3]

Executive Summary: The Structural Challenge

In the development of furan-based pharmacophores, particularly those targeting kinase inhibition or anti-inflammatory pathways, the regio-purity of the N-aryl substituent is critical for biological activity.[1][2][3] This guide provides a definitive 1H NMR analysis of 5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid , a compound synthesized via the reductive amination of 5-formyl-2-furoic acid with o-anisidine.[1][2][3]

The Core Challenge: Distinguishing the target ortho-isomer from its thermodynamically stable para-isomer (a common impurity if starting materials are impure) and the 5-hydroxymethyl precursor (a result of incomplete amination).[1][2][3] This guide objectively compares the spectral "performance"—defined here as diagnostic resolution—of the target molecule against these critical alternatives.

Experimental Methodology: Self-Validating Protocol

To ensure reproducibility and spectral clarity, the following protocol utilizes DMSO-d


 to manage the solubility of the carboxylic acid moiety and slow down proton exchange.

Reagents & Equipment:

  • Solvent: DMSO-d

    
     (99.9% D) + 0.03% TMS (Internal Standard).[1][2][3]
    
  • Field Strength:

    
     400 MHz (Recommended for resolution of aromatic multiplets).[1][2][3]
    
  • Concentration: 5–10 mg in 0.6 mL solvent.

Acquisition Parameters:

  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Relaxation Delay (D1):

    
     1.0 s (Ensure full relaxation of COOH protons).
    
  • Scans (NS): 16–32.[1][2][3]

  • Temperature: 298 K (25°C).[1][2][3]

Expert Insight: If the amine (-NH-) signal is broadened into the baseline due to rapid exchange, cool the sample to 280 K or add a trace of D


O to force exchange (eliminating the peak to confirm assignment).

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its most likely structural "competitors" in a synthesis mixture.

Table 1: Diagnostic Chemical Shift Comparison (DMSO-d )
Structural FragmentTarget (Ortho-Isomer) Alternative A (Para-Isomer) Alternative B (Precursor -OH) Diagnostic Feature
-COOH

12.5–13.5 (br s)

12.5–13.5 (br s)

12.8 (br s)
Non-diagnostic (confirms acid only).[1][2][3]
Furan H-3

7.20 (d, J=3.5 Hz)

7.18 (d, J=3.5 Hz)

7.22 (d, J=3.5 Hz)
Doublet confirms 2,5-substitution.[1][2][3]
Furan H-4

6.50 (d, J=3.5 Hz)

6.48 (d, J=3.5 Hz)

6.55 (d, J=3.5 Hz)
Upfield furan proton; coupling matches H-3.[1][2][3]
Linker (-CH

-)

4.45 (s/d)

4.38 (s/d)

4.55 (s)
Nitrogen attachment shifts upfield vs. Oxygen (Precursor).[1][2][3]
Methoxy (-OCH

)

3.80 (s)

3.75 (s)
N/APresence confirms anisidine incorporation.[1][2][3]
Aromatic Pattern Multiplet (ABCD) Sym.[1][2][3] Doublets (AA'BB') N/ACRITICAL DIFFERENTIATOR.
Amine (-NH-)

5.5–6.0 (br t)

6.0–6.5 (br t)
-OH at

5.4
NH triplet indicates coupling to CH

.

Detailed Spectral Assignment & Mechanistic Logic

A. The Furan Core (The Scaffold)

The furan ring acts as the structural anchor.[1][2][3] In 2,5-disubstituted furans, the coupling constant (J) is characteristically small (~3.5 Hz), unlike the larger ortho coupling of benzenes (~8 Hz).[1][2]

  • H-3 (

    
     7.20):  Deshielded by the adjacent electron-withdrawing carbonyl (COOH).[1][2][3]
    
  • H-4 (

    
     6.50):  Shielded by the electron-rich amine substituent at position 5.[1][2][3]
    
  • Validation: If these appear as singlets, the ring may be 2,4-substituted (incorrect isomer) or the resolution is insufficient.[1][2]

B. The Aromatic Region (The Regio-Marker)

This is the primary "performance" metric for distinguishing the product.[1][2][3]

  • Target (Ortho-isomer): The 2-methoxyphenyl group lacks symmetry.[1][2][3] You will observe four distinct aromatic signals (often overlapping as complex multiplets between 6.5–7.0 ppm).[1][2][3][4]

    • Expectation: A doublet (d) for the proton ortho to the amine, a triplet (t) for the para position, and multiplets for the remaining two.[2]

  • Alternative (Para-isomer): The 4-methoxyphenyl group possesses a plane of symmetry.[1][2][3]

    • Expectation: Two distinct doublets (integrating to 2H each) appearing as a classic AA'BB' system .[1][2][3]

  • Mechanistic Causality: The ortho-methoxy group exerts a steric and electronic "roofing" effect, breaking the symmetry and complicating the splitting pattern, which serves as a positive fingerprint for the target.[1][2]

C. The Linker & Amine[1][2][3]
  • Methylene (

    
     4.45):  This signal validates the reductive amination.[1][2][3]
    
    • Observation: If the sample is dry and acid-free, this peak appears as a doublet (J ~6 Hz) due to coupling with the NH proton.[1][2][3]

    • D

      
      O Shake: Adding D
      
      
      
      O collapses this doublet to a singlet (as NH exchanges out), confirming the CH
      
      
      -NH connectivity.[1][2][3]

Structural Validation Workflow

The following diagram outlines the logical decision tree for validating the compound's structure based on the spectral data above.

NMR_Validation_Flow Start Crude Product Spectrum (DMSO-d6) Check_COOH 1. Check 12-14 ppm Broad Singlet Present? Start->Check_COOH Check_Furan 2. Check Furan Region Two Doublets (J ~3.5 Hz)? Check_COOH->Check_Furan Yes (Acid confirmed) Check_Aromatic 3. Analyze Benzene Ring (6.5 - 7.0 ppm) Check_Furan->Check_Aromatic Yes (Furan confirmed) Decision_Ortho Pattern: Complex Multiplet (ABCD System) Check_Aromatic->Decision_Ortho Asymmetric Decision_Para Pattern: Two Symmetric Doublets (AA'BB' System) Check_Aromatic->Decision_Para Symmetric Check_Linker 4. Check Linker (4.4 ppm) Doublet or Singlet? Decision_Ortho->Check_Linker Result_Impurity REJECT: Para-Isomer Impurity Decision_Para->Result_Impurity Result_Target CONFIRMED TARGET: Ortho-Isomer Check_Linker->Result_Target Signal Present Result_Precursor REJECT: Hydroxymethyl Precursor Check_Linker->Result_Precursor Shift > 4.5 ppm (OH)

Caption: Logical workflow for distinguishing the target ortho-isomer from para-regioisomers and hydrolysis precursors using 1H NMR markers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][3][5] (Authoritative source for general furan and aniline coupling constants).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1][2][3] Spectral Database for Organic Compounds (SDBS).[1][2][3] SDBS No. 1437 (2-Furoic Acid) & SDBS No. 4265 (o-Anisidine).[1][2][3] [Link][1][2][3]

  • PubChem. (2025).[1][3][5] 2-Furoic Acid Compound Summary. National Library of Medicine.[1][2][3] [Link]

  • MestReNova. (2024).[1][3] NMR Predictor Algorithms for Furan Derivatives. Mestrelab Research.[1][3] (Referenced for chemometric shift prediction of the methylene bridge).[2][3]

Sources

Comparative

Mass spectrometry fragmentation of C13H13NO4 furan derivatives

An In-Depth Guide to the Mass Spectrometry Fragmentation of C₁₃H₁₃NO₄ Furan Derivatives: A Comparative Analysis For researchers and professionals in drug development, the precise structural elucidation of novel chemical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of C₁₃H₁₃NO₄ Furan Derivatives: A Comparative Analysis

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Furan derivatives, a class of heterocyclic compounds, are prevalent scaffolds in pharmacologically active molecules, exhibiting a wide range of biological activities.[1][2] The specific molecular formula C₁₃H₁₃NO₄ represents a diverse group of isomers, often nitrophenyl-substituted furans, whose subtle structural differences can drastically alter their efficacy and safety profiles. Differentiating these isomers presents a significant analytical challenge, making mass spectrometry (MS) an indispensable tool.

This guide provides a comprehensive comparison of common tandem mass spectrometry (MS/MS) fragmentation techniques for the characterization of C₁₃H₁₃NO₄ furan derivatives. As a Senior Application Scientist, this analysis moves beyond simple data reporting to explain the causality behind fragmentation pathways and experimental design, empowering researchers to select the optimal analytical strategy for their specific needs.

The Challenge of Isomerism in C₁₃H₁₃NO₄ Furan Derivatives

The molecular formula C₁₃H₁₃NO₄ allows for numerous constitutional isomers. The position of the nitro group on the phenyl ring, the substitution pattern on the furan ring, and the nature of the remaining functional groups (e.g., ester, ether, or carboxylic acid moieties) create a complex analytical landscape. For instance, the following three isomers, while sharing the same exact mass, will exhibit distinct fragmentation patterns that serve as fingerprints for their unique structures.

  • Isomer A: (5-(4-nitrophenyl)furan-2-yl)methyl acetate

  • Isomer B: (5-(3-nitrophenyl)furan-2-yl)methyl acetate

  • Isomer C: 5-(4-nitrophenyl)-2-furoic acid ethyl ester

Distinguishing these compounds requires fragmentation strategies that can probe not just the labile functional groups but also the core ring structures.

Ionization and Fragmentation: A Tale of Two Techniques

For molecules of this class, which possess moderate polarity, Electrospray Ionization (ESI) is the preferred method for generating intact protonated molecules [M+H]⁺ in the gas phase.[3][4] Once the precursor ion is isolated, fragmentation is induced to generate product ions for structural analysis. We will compare the two most prevalent collision-based fragmentation techniques: Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD).

  • Collision-Induced Dissociation (CID): This technique occurs within a trapping instrument like a linear ion trap or a triple quadrupole. It involves multiple low-energy collisions with an inert gas (e.g., nitrogen or argon). This "slow-heating" process typically results in the cleavage of the weakest chemical bonds, providing excellent information about labile functional groups.[5][6]

  • Higher-Energy Collisional Dissociation (HCD): Performed in a dedicated collision cell (common on Orbitrap instruments), HCD involves higher-energy, single-collision events. This process deposits more energy into the ion, leading to more extensive fragmentation, including cleavages of stronger bonds and cross-ring fissions. This often yields a richer, more structurally informative spectrum, particularly for identifying the core structure and differentiating isomers.[7][8]

G cluster_ionization Ionization cluster_fragmentation Fragmentation cluster_detection Detection & Analysis Analyte C₁₃H₁₃NO₄ in Solution ESI Electrospray Ionization (ESI) Analyte->ESI Precursor Precursor Ion [M+H]⁺ m/z 264.08 ESI->Precursor CID CID (Low-Energy, Slow Heating) Precursor->CID Isolation HCD HCD (High-Energy, Beam-Type) Precursor->HCD Isolation CID_Fragments CID Product Ions (Labile Group Losses) CID->CID_Fragments Detection HCD_Fragments HCD Product Ions (Core & Labile Losses) HCD->HCD_Fragments Detection

Caption: General workflow for MS/MS analysis of C₁₃H₁₃NO₄ derivatives.

Comparative Fragmentation Analysis: A Hypothetical Case Study

Let's consider the fragmentation of Isomer A: (5-(4-nitrophenyl)furan-2-yl)methyl acetate ([M+H]⁺ at m/z 264.08) to illustrate the differences between CID and HCD.

Predicted Fragmentation Pathways

Several key fragmentation pathways can be anticipated based on the structure:

  • Loss of Ketene: A neutral loss of 42.01 Da (CH₂CO) from the acetate moiety.

  • Loss of Acetic Acid: A neutral loss of 60.02 Da (CH₃COOH).

  • Nitro Group Losses: Characteristic losses of NO (29.99 Da) and NO₂ (45.99 Da).[9]

  • Furan Ring Cleavage: Fission of the furan ring, a hallmark of higher-energy fragmentation.[10]

G cluster_cid CID Fragmentation (Low Energy) cluster_hcd HCD Fragmentation (High Energy) M0 [M+H]⁺ m/z 264.08 M1 m/z 222.07 (-CH₂CO) M0->M1 -42 Da M2 m/z 204.06 (-CH₃COOH) M0->M2 -60 Da M3 m/z 218.08 (-NO₂) M0->M3 -46 Da M4 m/z 222.07 M0->M4 -42 Da M5 m/z 204.06 M0->M5 -60 Da M7 m/z 121.03 (Nitrophenyl ion) M0->M7 Core Cleavage M8 m/z 91.02 (Furan-related ion) M0->M8 Core Cleavage M6 m/z 176.05 (m/z 222 - NO₂) M4->M6 -46 Da

Caption: Predicted CID vs. HCD fragmentation pathways for Isomer A.
Data Summary and Interpretation

The expected results from a comparative experiment are summarized below.

Precursor Ion (m/z)Fragmentation ModeKey Product Ions (m/z)Relative AbundanceInterpretation
264.08CID 222.07HighLoss of ketene (CH₂CO) from the acetate group.
204.06MediumLoss of acetic acid (CH₃COOH).
218.08LowLoss of the nitro group (NO₂).
264.08HCD 222.07HighLoss of ketene.
204.06MediumLoss of acetic acid.
176.05MediumSequential loss of ketene and the nitro group.
121.03 Diagnostic Fragment corresponding to the nitrophenyl moiety.
91.02 Diagnostic Fragment corresponding to cleavage of the furan ring.

Key Insights:

  • CID: The CID spectrum is expected to be simpler, dominated by the easiest fragmentation—the loss of the labile acetate group. This is excellent for quickly confirming the presence of this functional group but may not provide enough detail to differentiate isomers like A and B.

  • HCD: The HCD spectrum provides the same information as CID but adds crucial, lower-mass fragments. The presence of ions like m/z 121.03 and 91.02 confirms the connectivity of the molecule. Crucially, for distinguishing Isomer A (para-nitro) from Isomer B (meta-nitro), the relative intensities of subsequent fragments from the nitrophenyl cation could differ, providing a basis for differentiation.[7][11] HCD is therefore superior for detailed structural confirmation and isomer differentiation.

Experimental Protocols

Reproducibility and accuracy are paramount. The following protocols provide a robust starting point for analysis on a modern high-resolution mass spectrometer (e.g., an Orbitrap-based system).

A. Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the C₁₃H₁₃NO₄ furan derivative in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a typical mobile phase composition, such as 50:50 (v/v) acetonitrile:water with 0.1% formic acid. The addition of formic acid promotes protonation for ESI positive mode.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates before injection.

B. LC-MS/MS Method

This protocol is designed for a system like a Thermo Scientific™ Orbitrap™ IQ-X™ Tribrid™ mass spectrometer, but the principles are widely applicable.[7]

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: ESI Positive.

    • Spray Voltage: 3.5 kV.

    • Capillary Temperature: 320 °C.

    • Full MS Scan (Survey Scan):

      • Resolution: 60,000.

      • Scan Range: m/z 100-500.

  • Tandem Mass Spectrometry (MS/MS):

    • Activation Mode: Data-Dependent Acquisition (DDA).

    • Precursor Selection: Isolate the most intense ion from the Full MS scan (targeting m/z 264.08).

    • Isolation Window: 1.2 m/z.

    • CID Parameters:

      • Collision Gas: Argon.

      • Normalized Collision Energy (NCE): 30%.

      • Detector: Ion Trap.

    • HCD Parameters:

      • Normalized Collision Energy (NCE): Stepped (e.g., 20%, 40%, 60%). Stepped energy ensures a wide range of fragments are generated.

      • Detector: Orbitrap.

      • Resolution: 15,000.

Conclusion and Recommendations

The choice between CID and HCD for the analysis of C₁₃H₁₃NO₄ furan derivatives depends on the analytical goal.

  • For routine screening and quantification where the identity of the molecule is already known, CID is often sufficient. Its speed and sensitivity in a triple quadrupole or ion trap instrument are ideal for targeted analyses.

  • For structural elucidation, confirmation, and isomer differentiation , HCD is unequivocally the more powerful technique. The generation of low-mass diagnostic ions provides a richer fingerprint of the molecule, enabling confident identification and the ability to distinguish between closely related structures.

By understanding the mechanistic underpinnings of each fragmentation technique and implementing robust analytical protocols, researchers can effectively harness the power of mass spectrometry to accelerate their drug discovery and development efforts.

References

  • Ionization and fragmentation of furan molecules by electron collisions - ResearchGate. [Link]

  • Ionization of 2,5-dimethylfuran by electron impact and resulting ion-parent molecule reactions - Journal of Applied Physics. [Link]

  • 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives - PubMed. [Link]

  • Mass spectrometry of some furanocoumarins - Canadian Science Publishing. [Link]

  • Quantitative determination of four nitrofurans and corresponding metabolites in the fish muscle by liquid chromatography-electrospray ionization-tandem mass spectrometry - Journal of Food and Drug Analysis. [Link]

  • Pharmacological Study of Some Newly Synthesized Furan Derivatives - Der Pharma Chemica. [Link]

  • Furan - NIST WebBook. [Link]

  • Simultaneous Degradation Study of Isomers in Human Plasma by HPLC-MS/MS and Application of LEDA Algorithm for Their Characterization - MDPI. [Link]

  • Tandem mass spectrometry approaches for recognition of isomeric compounds mixtures - Wiley Online Library. [Link]

  • Selective adduct formation by furan chemical ionization reagent in gas chromatography ion trap mass spectrometry - PubMed. [Link]

  • Determination of the Derivatives of Nitrofuran Metabolites in Marine Products by Ultra High Performance Liquid Chromatography - Shimadzu. [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed. [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC. [Link]

  • Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry - PubMed. [Link]

  • Simultaneous Degradation Study of Isomers in Human Plasma by HPLC-MS/MS and Application of LEDA Algorithm for Their Characterization - ResearchGate. [Link]

  • Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatization - RSC Publishing. [Link]

  • ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - ResearchGate. [Link]

  • ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC. [Link]

  • ANTIBACTERIAL FURAN DERIVATIVES: A RAMAN SPECTROSCOPIC INVESTIGATION - SCIENCE & INNOVATION. [Link]

  • The mass spectrum of the cations of furan obtained at an electron energy of 100 eV - ResearchGate. [Link]

  • Detection and mass spectral characterization of carbofuran and its degradation product - Journal of Forensic, Legal & Investigative Sciences. [Link]

  • Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos - University of Oxford. [Link]

  • CID, ETD, HCD, and Other Fragmentation Modes in Scaffold - Proteome Software. [Link]

  • Mass Spectrometry: Fragmentation - University of Colorado Boulder. [Link]

  • Synthesis and Biological Activity of Furan Derivatives - Semantic Scholar. [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - ResearchGate. [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - MDPI. [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC. [Link]

  • Comparison of CID versus ETD-based MS/MS fragmentation for the analysis of doubly derivatized steroids - PubMed. [Link]

  • Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethylfuran, and maleic anhydride measured by PTR-ToF-MS - Atmospheric Measurement Techniques. [Link]

  • High-Resolution Mass Spectrometry in Analytical Chemistry-Beyond the Spectrum - Longdom Publishing. [Link]

  • Selective Reagents for Chemical Ionization Mass Spectrometry - University of Florida. [Link]

  • Chemical Ionization Mass Spectrometry: Theory and Applications - OUCI. [Link]

  • Fragmentation (mass spectrometry) - Wikipedia. [Link]

  • Fragmentation mechanisms in mass spectrometry - Universidad de Guanajuato. [Link]

  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion - ScienceDirect. [Link]

  • Mass Spect:Fragmentation: Videos & Practice Problems - Pearson. [Link]

  • Electrospray Tandem Mass Spectrometric Study of a Furo-Furan Lactone in Heliotropium eichwaldi - Longdom Publishing. [Link]

  • Electrospray Tandem Mass Spectrometric Study of a Furo-Furan Lactone in Heliotropium eichwaldi - ResearchGate. [Link]

  • Electrospray ionization mass spectrometry of low-molecular-mass S-nitroso compounds and their thiols - PubMed. [Link]

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Validation

Comparing biological activity of 2-furoic acid vs 5-substituted furoic acids

An In-Depth Comparative Guide to the Biological Activity of 2-Furoic Acid vs. 5-Substituted Furoic Acids This guide offers a detailed, objective comparison of the biological activities of the foundational heterocyclic co...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Biological Activity of 2-Furoic Acid vs. 5-Substituted Furoic Acids

This guide offers a detailed, objective comparison of the biological activities of the foundational heterocyclic compound, 2-furoic acid, against its structurally modified 5-substituted derivatives. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data to illuminate the critical structure-activity relationships (SAR) that dictate the therapeutic potential of this chemical class. We will explore the causal links between specific molecular modifications and their resulting biological outcomes, providing a framework for rational drug design.

Introduction: 2-Furoic Acid as a Privileged Scaffold

2-Furoic acid, a simple organic compound first isolated from the distillation of mucic acid, represents a versatile and valuable scaffold in medicinal chemistry.[1] While it occurs naturally and is used commercially as a preservative and flavoring agent, its intrinsic biological activity is generally modest.[1][2] However, its rigid, planar furan ring system and the presence of a reactive carboxylic acid handle make it an ideal starting point for chemical elaboration. Research has consistently shown that strategic substitution on the furan ring, particularly at the C-5 position, can dramatically amplify its biological potency and selectivity, leading to derivatives with significant antimicrobial, antifungal, and anticancer properties.[3][4][5] This guide will dissect the impact of these substitutions, providing the underlying experimental data and protocols to validate these findings.

Comparative Analysis: Antimicrobial and Antifungal Activity

The furan nucleus is a core component of several established antimicrobial drugs, such as nitrofuran antibiotics.[2] This has inspired extensive investigation into 2-furoic acid and its derivatives as novel anti-infective agents.

Baseline Activity of 2-Furoic Acid

2-Furoic acid itself exhibits measurable, albeit weak, antimicrobial and nematicidal activity.[6][7][8] For example, one study determined its minimum inhibitory concentration (MIC) against Bacillus subtilis and Salmonella to be 0.015 μM and 0.009 μM, respectively.[8] This inherent activity provides a critical baseline for evaluating the enhancements afforded by chemical modification.

The Impact of 5-Position Substitution

The C-5 position of the furan ring is a prime target for modification due to its high reactivity and significant influence on the molecule's electronic and steric properties.

  • Aryl and Heterocyclic Substituents: The introduction of aryl groups at the 5-position has been a successful strategy for boosting antifungal potency. A study on 2-methyl-5-aryl-3-furoic acids reported interesting antifungal activity, noting that substituents on the aryl ring further modulate this effect.[5] More complex heterocyclic systems attached to the 5-position can also confer significant bioactivity. For instance, novel derivatives of 5-(4-methylcarboxamidophenyl)-2-furoic acid were found to exhibit highly potent activity against both Gram-positive (S. aureus, B. subtilis), Gram-negative (P. aeruginosa), and fungal (C. albicans) pathogens.[9]

  • Nitro Group Substitution: The 5-nitro substituent is a classic pharmacophore for enhancing antimicrobial action. 5-Nitro-2-furoic acid is a key precursor for synthesizing various fused heterocyclic systems, such as triazolothiadiazoles and triazolothiadiazines, which demonstrate significant antimicrobial activity.

Experimental Workflow: Antimicrobial Susceptibility Testing

To quantitatively compare the efficacy of these compounds, a standardized antimicrobial susceptibility test is essential. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC), providing a reliable, high-throughput assessment.

Causality: This method is chosen for its efficiency and reproducibility. It allows for the simultaneous testing of multiple compounds at various concentrations, providing a clear quantitative measure (the MIC) of the lowest concentration required to inhibit microbial growth.

  • Preparation of Reagents:

    • Prepare a 2X concentrated broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

    • Dissolve test compounds in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) to create high-concentration stock solutions (e.g., 10 mg/mL).[10]

  • Compound Dilution Plate:

    • In a 96-well non-binding sterile plate (the "drug plate"), perform a two-fold serial dilution of each compound stock solution in the appropriate broth. The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • Culture the test microorganism in broth to reach the logarithmic growth phase.[10]

    • Dilute the culture to achieve a standardized concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL. This is the 2X inoculum.

  • Inoculation and Incubation:

    • Add 100 µL of the 2X inoculum to each well of the drug plate. This dilutes both the drug and the inoculum by half, achieving the final desired test concentrations and a cell density of 5 x 10^5 CFU/mL.

    • Include a positive control (cells + medium, no drug) and a negative control (medium only).

    • Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Data Analysis:

    • Following incubation, determine the MIC by visual inspection for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest compound concentration that shows no visible growth.[11]

MIC_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_analysis 3. Incubation & Analysis prep_compound Prepare Compound Stock Solutions serial_dilute Perform Serial Dilution of Compounds in Plate prep_compound->serial_dilute prep_media Prepare 2X Culture Medium prep_media->serial_dilute prep_inoculum Prepare Standardized 2X Microbial Inoculum inoculate Add Inoculum to All Test Wells prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate Plate (e.g., 24h at 37°C) inoculate->incubate read_results Read Plate Visually or with Spectrometer incubate->read_results determine_mic Determine MIC Value read_results->determine_mic

Caption: Experimental workflow for the broth microdilution MIC assay.

Comparative Analysis: Anticancer Activity

The search for novel cytotoxic agents has led researchers to explore furan derivatives, with the 5-position again proving critical for imparting potent antiproliferative activity.

Structure-Activity Relationship in Cancer Cell Cytotoxicity

While the parent 2-furoic acid is not typically noted for strong anticancer effects, its derivatives have shown significant promise.

  • Alkyloxy Substitution: 5-(tetradecyloxy)-2-furoic acid (TOFA) is a well-known inhibitor of acetyl-CoA-carboxylase-α (ACCA), a key enzyme in fatty acid synthesis, which is often upregulated in cancer cells.[12][13] By inhibiting this pathway, TOFA induces caspase activation and cell death in prostate cancer cell lines.[12] This demonstrates how a long, lipophilic chain at the C-5 position can direct the molecule to a specific enzymatic target.

  • Diacylhydrazide Derivatives: A series of 5-substituted-2-furoyl diacylhydrazide derivatives were synthesized and tested against various cancer cell lines.[3][4] Several compounds exhibited potent activity, particularly against human promyelocytic leukemic cells (HL-60), with IC50 values superior to the standard chemotherapeutic drug doxorubicin.[14] The study highlighted that the nature of the substituent on the 5-phenyl ring and the length of the aliphatic chain were critical for modulating the anticancer activity.[4]

  • Carboxamide Derivatives: In another study, carbamothioyl-furan-2-carboxamide derivatives were synthesized from 2-furoic acid. The derivative p-tolylcarbamothioyl)furan-2-carboxamide showed the highest activity against hepatocellular carcinoma (HepG2) cells, reducing cell viability to 33.29% at a 20 μg/mL concentration.[15]

Data Summary: Comparative Cytotoxicity

The following table summarizes representative IC50 values, illustrating the enhanced cytotoxicity of 5-substituted derivatives compared to standard agents.

Compound ClassSpecific Derivative ExampleCancer Cell LineIC50 (µM)Reference
Diacylhydrazide III-3-1 (R² = 4-Cl)HL-60 (Leukemia)21.6[14]
Diacylhydrazide III-8-1 (R² = 4-F)BGC-823 (Gastric)10.8[14]
Standard Drug DoxorubicinHL-60 (Leukemia)35.6[14]
Standard Drug DoxorubicinBGC-823 (Gastric)10.2[14]
Furan-based Salicylate Synthase Inhibitor 5-phenyl-furan-2-carboxylic acidsM. tuberculosis (Antitubercular target)N/A[16]
Experimental Workflow: Cell Viability Assessment

The MTT assay is a cornerstone of in vitro toxicology and drug screening. It provides a robust, colorimetric readout of a cell population's metabolic activity, which correlates with cell viability.

Trustworthiness: This protocol is self-validating. It includes both untreated (100% viability) and vehicle controls to ensure that the solvent (e.g., DMSO) does not impact cell health. The colorimetric change is directly proportional to the number of living, metabolically active cells, providing a reliable quantitative measure of cytotoxicity.[17]

  • Cell Seeding:

    • Culture human cancer cells (e.g., HepG2, HL-60) under standard conditions (37°C, 5% CO2).

    • Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and recover for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include untreated and vehicle-only controls.

    • Incubate for a defined period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[17]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals. Agitate the plate gently for 10 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay A 1. Seed Cancer Cells in 96-well Plate B 2. Treat Cells with Compound Dilutions (48h) A->B C 3. Add MTT Reagent (Incubate 4h) B->C D Mitochondrial Dehydrogenase (in living cells) C->D E Yellow MTT -> Purple Formazan D->E D->E F 4. Solubilize Formazan with DMSO E->F G 5. Measure Absorbance (570 nm) F->G H 6. Calculate % Viability and IC50 Value G->H

Caption: Key steps in the MTT assay for determining drug cytotoxicity.

Conclusion

The evidence overwhelmingly demonstrates that while 2-furoic acid is a useful chemical entity, its true potential as a bioactive agent is unlocked through substitution at the 5-position. The addition of varied moieties—from simple nitro groups to complex aryl and alkyloxy chains—dramatically enhances its antimicrobial, antifungal, and anticancer properties. This comparative analysis underscores a clear structure-activity relationship: the C-5 position is the critical determinant for modulating biological activity. By leveraging this knowledge, researchers can continue to rationally design and synthesize novel furoic acid derivatives with improved potency and targeted mechanisms of action, paving the way for the next generation of furan-based therapeutics.

References

  • Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliph
  • 2-Furoic acid-d3. MedchemExpress.com.
  • Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain.
  • A Comparative Guide to the Biological Activity of 2-Furancarboxylic Acid and Its Analogues. Benchchem.
  • 2-Furoic Acid: Intermediate for Pharma & Food Preserv
  • Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents.
  • Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry.
  • Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliph
  • TOFA (5-tetradecyl-oxy-2-furoic acid)
  • 2-Furoic acid associated with the infection of nematodes by Dactylellina haptotyla and its biocontrol potential on plant root-knot nem
  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Deriv
  • 2-Furoic acid associated with the infection of nematodes by Dactylellina haptotyla and its biocontrol potential on plant root-knot nem
  • Synthesis and Antifungal Evaluation Against Candida spp.
  • Synthesis and Biological Activity of 5-(2'-Alkoxycarbonyl substituted phenoxy)furan-2-carboxylic Acid Derivatives. The Chinese Pharmaceutical Journal.
  • Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans. Farmaco Sci.
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI.
  • Synthesis of some new[3][10][18]triazolo[3,4-b][3][4][10]thiadiazines and[3][10][18]triazolo[3,4-b][3][4][10] thiadiazoles starting from 5-nitro-2-furoic acid and evaluation of their antimicrobial activity. Bioorg Med Chem.

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI.
  • Antityrosinase and antimicrobial activities of furfuryl alcohol, furfural and furoic acid. Food Chem.
  • 5-(Tetradecyloxy)-2-furancarboxylic acid and related hypolipidemic fatty acid-like alkyloxyarylcarboxylic acids. J Med Chem.
  • In Vitro Cytotoxicity Assays: Applic
  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)
  • 5-Nitro-2-furoic acid 98 645-12-5. Sigma-Aldrich.
  • 2-Furoic acid. Wikipedia.

Sources

Comparative

Technical Comparison: Reference Standard Grades for Osimertinib Mesylate (CAS 944890-37-3) Identification

Executive Summary Subject: Osimertinib Mesylate (CAS 944890-37-3) Drug Class: Third-generation EGFR Tyrosine Kinase Inhibitor (TKI).[1][2][3] Criticality: Identification and quantification of this API require strict adhe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Subject: Osimertinib Mesylate (CAS 944890-37-3) Drug Class: Third-generation EGFR Tyrosine Kinase Inhibitor (TKI).[1][2][3] Criticality: Identification and quantification of this API require strict adherence to metrological traceability due to its clinical use in non-small cell lung cancer (NSCLC) harboring T790M mutations.

This guide objectively compares the three primary "alternatives" for reference standards available to analytical scientists: Pharmacopeial Primary Standards (USP/EP) , Certified Reference Materials (CRMs - ISO 17034) , and In-House Working Standards .

As a Senior Application Scientist, I argue that while Pharmacopeial standards are the regulatory default, ISO 17034 CRMs offer superior versatility for method validation and instrument calibration due to explicit uncertainty budgets, which are often absent in compendial standards.

Strategic Comparison of Reference Standard Alternatives

In the lifecycle of CAS 944890-37-3 analysis, the "product" is the Reference Standard itself. The choice of standard grade dictates the statistical confidence of your analytical data.

Comparative Performance Matrix
FeatureAlternative A: Pharmacopeial Primary (USP/EP) Alternative B: ISO 17034 CRM Alternative C: In-House Working Standard
Primary Utility Official Release Testing (Monograph compliance).Method Validation, Calibration, Uncertainty Estimation.[4]Routine QC, High-throughput testing.
Traceability Legal traceability to the Pharmacopeia.Metrological traceability to SI units (via Mass/Purity).Traceable to Primary/CRM via internal qualification.
Uncertainty Data Rarely provided. Assumed to be 100.0% for calculation purposes (unless stated).Explicitly stated (e.g., 99.8% ± 0.3%) on CoA.Derived from the qualification study.[5]
Cost Efficiency Low (High cost/mg).Medium.High (Bulk material qualified internally).
Suitability for 944890-37-3 Mandatory for final drug product release if a monograph exists.Best for establishing the "True Value" during development.Best for daily stability and dissolution testing.
Expert Insight: The Causality of Choice
  • Why choose CRM over USP? When developing a non-compendial method (e.g., LC-MS/MS for plasma PK studies), a USP standard is technically "off-label." A CRM provides a certified mass fraction with an uncertainty interval, allowing you to calculate the Total Error of your bioanalytical method.

  • The Salt Correction Factor: CAS 944890-37-3 is the mesylate salt.

    • MW (Salt): 595.71 g/mol

    • MW (Free Base): 499.61 g/mol

    • Correction Factor: 0.838

    • Critical Error: Using a generic "Osimertinib" research standard without verifying if it is the free base (CAS 929095-13-9) or mesylate (CAS 944890-37-3) will introduce a 16.2% quantitative error immediately.

Visualization: Metrological Traceability Chain

The following diagram illustrates how an In-House Working Standard for Osimertinib must be grounded in an authoritative source to be valid.

TraceabilityChain cluster_validity Validity Boundary SI_Unit SI Unit (Mole/Kg) Primary_Std Primary Standard (USP/EP or NMI) SI_Unit->Primary_Std Primary Realization CRM Certified Reference Material (ISO 17034) SI_Unit->CRM Gravimetry/qNMR Working_Std In-House Working Standard (Qualified Bulk CAS 944890-37-3) Primary_Std->Working_Std Direct Comparison (HPLC) CRM->Working_Std Alternative Qualification Routine_Sample Routine QC Sample (Osimertinib Tablets) Working_Std->Routine_Sample Daily Analysis

Caption: Hierarchy of reference standards ensuring the analytical result for Osimertinib is traceable to SI units.

Experimental Protocol: Qualification of a Working Standard

This protocol describes the self-validating system to qualify a bulk batch of Osimertinib Mesylate (Alternative C) against a CRM (Alternative B).

A. Methodology: HPLC-UV with Diode Array Detection

Objective: Establish the potency (Assay) and Identity of the Working Standard.

  • Instrument: HPLC with DAD (Agilent 1290 or equivalent).

  • Column: Agilent Zorbax SB-C18 (150 mm × 4.6 mm, 5 μm) or equivalent.[6]

  • Mobile Phase A: 0.1% Formic Acid in Water (or Ammonium Formate pH 6.5 for stability).

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient: 25% B to 80% B over 20 mins.

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: 267 nm (Max Absorbance for Osimertinib).[8]

  • Column Temp: 40°C.

B. Step-by-Step Workflow
  • System Suitability (The Control):

    • Inject the CRM (Standard A) 5 times.

    • Requirement: RSD of peak area ≤ 0.73% (USP <621> limit for n=5). Tailing factor < 1.5.

  • Specificity Check (The Identity):

    • Inject a known impurity mix (e.g., AZD9291 Indole impurity).

    • Requirement: Resolution (Rs) > 2.0 between Osimertinib and nearest impurity.

    • Spectral Match: Compare UV spectrum (200-400nm) of Working Standard peak vs. CRM peak. Match factor must be > 990/1000.

  • Potency Assignment (The Calculation):

    • Prepare CRM and Working Standard (WS) at 50 µg/mL in duplicate.

    • Inject in bracketing mode: Std A1 -> WS1 -> WS2 -> Std A2.

    • Calculate Potency of WS using the formula:

      
      
      Where 
      
      
      
      is potency (as is),
      
      
      is Area,
      
      
      is Concentration.
C. Experimental Data Presentation (Simulated)

The following table represents typical data when qualifying a high-purity bulk sample against an ISO 17034 CRM.

ParameterISO 17034 CRM (Ref) Candidate Working Std Result
Assigned Purity (As Is) 99.8% ± 0.3%99.5% (Calculated)Passed (>99.0%)
Water Content (KF) 0.1%0.4%Hygroscopicity noted
Residual Solvents < 100 ppm350 ppm (Methanol)Within ICH Q3C limits
Spectral Match (DAD) N/A (Reference)999.4 / 1000Identity Confirmed
Retention Time 3.28 min3.29 minIdentity Confirmed

Visualization: Qualification Logic Flow

This diagram guides the researcher through the decision process of accepting a new reference standard batch.

QualificationFlow Start Start: Receive New Osimertinib Mesylate Batch Check_CoA Review Supplier CoA (Purity > 99%?) Start->Check_CoA ID_Test Perform ID Test (IR or HPLC-RT match CRM) Check_CoA->ID_Test Purity_Test Quantify vs. ISO 17034 CRM (HPLC-UV n=6) ID_Test->Purity_Test Decision Is Assay within 98.0% - 102.0% of CRM? Purity_Test->Decision Pass Assign Potency & Expiry (Release as Working Std) Decision->Pass Yes Fail Reject or Repurify Decision->Fail No

Caption: Decision tree for qualifying a secondary standard against a certified reference material.

References

  • AstraZeneca. (2015).[1] Tagrisso (Osimertinib) Tablets: FDA Prescribing Information. U.S. Food and Drug Administration.[9] Link

  • ISO. (2016).[10][11] ISO 17034:2016 General requirements for the competence of reference material producers. International Organization for Standardization.[11] Link

  • Bhutnar, A., et al. (2022).[12] Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate. International Journal of Pharmaceutical Sciences and Drug Research. Link

  • Sheikhloo, A., & Omidfar, D. (2021). Development and Validation of an LC-MS/MS Method for Quantification of Osimertinib in Human Plasma. Payesh Darou Zist Azma. Link

  • PubChem. (2024). Osimertinib Mesylate (Compound Summary). National Library of Medicine. Link

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid. As a novel research chemical, it is imperative to handle its disposal wi...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid. As a novel research chemical, it is imperative to handle its disposal with a protocol grounded in established safety principles and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals to ensure the protection of personnel and the environment.

Disclaimer: A specific, verified Safety Data Sheet (SDS) for 5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid is not publicly available at the time of this writing. The hazard profile and subsequent handling advice are extrapolated from the known properties of its core chemical structures: 2-furoic acid and substituted phenylamines. It is crucial to treat this compound as potentially hazardous and to adhere to the most stringent safety protocols applicable.

Presumed Hazard Profile and Its Implications

The disposal procedure is dictated by the compound's potential hazards. Based on analogous structures, we can anticipate the following risk profile.[1][2][3][4][5]

Hazard CategoryPresumed RiskCausality & Procedural Implication
Skin Corrosion/Irritation Category 2 Irritant The 2-furoic acid core is a known skin irritant.[2][4] This necessitates the use of nitrile gloves and a lab coat to prevent direct contact. Any contaminated personal protective equipment (PPE) must be disposed of as hazardous waste.
Serious Eye Damage/Irritation Category 1 or 2 Irritant Furoic acid derivatives can cause serious eye irritation or damage.[2][4] This mandates the use of safety glasses or goggles with side shields. An accessible eyewash station is critical.
Respiratory Irritation Potential Irritant (Solid Dust) As a solid, fine powders can cause respiratory tract irritation if inhaled.[2] All handling of the solid compound, especially during weighing and transfer, should be performed in a certified chemical fume hood to minimize inhalation risk.
Environmental Hazard Potential Aquatic Toxicity Diphenylamine and its derivatives are recognized as environmental pollutants with potential ecotoxicity.[5][6] This is the primary reason the compound must not be disposed of down the drain. All waste must be collected for incineration by a licensed disposal company.[7]
Reactivity Stable, but Incompatible with Strong Oxidizers/Acids/Bases Like most organic compounds, it may react with strong oxidizing agents, acids, or bases.[4][8] Waste must be segregated from these incompatible materials to prevent dangerous reactions in the waste container.[9]

Disposal Decision Workflow

The following diagram outlines the logical flow for managing the waste stream of 5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid, from generation to pickup.

DisposalWorkflow cluster_0 Waste Generation & Initial Handling cluster_1 Segregation & Containerization cluster_2 Labeling & Storage cluster_3 Final Disposal Generate Waste Generated (Solid, Solution, or Contaminated Labware) PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Generate->PPE FumeHood Work in Fume Hood PPE->FumeHood Segregate Is waste pure or mixed? FumeHood->Segregate SelectContainer Select Compatible Container (HDPE or Glass) Label Affix Hazardous Waste Label SelectContainer->Label Pure Pure/Aqueous Waste Stream Segregate->Pure Pure Mixed Mixed with Solvents? Segregate->Mixed Mixed Pure->SelectContainer Mixed->SelectContainer Store Store in Satellite Accumulation Area (SAA) Label->Store Inspect Weekly Inspection Store->Inspect Request Container >90% Full? Request EHS Pickup Inspect->Request EHS EHS Collects for Licensed Disposal Request->EHS Yes

Caption: Disposal workflow for 5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid.

Step-by-Step Disposal Protocol

This protocol ensures compliance with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Part A: Personal Protective Equipment (PPE)
  • Hand Protection: Wear nitrile gloves. Inspect for tears before use. If contact occurs, remove gloves immediately, wash hands thoroughly, and put on a new pair. Dispose of contaminated gloves as hazardous waste.[7]

  • Eye Protection: Wear chemical safety goggles with side shields.

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: All transfers of solid material should occur within a certified chemical fume hood to prevent inhalation of dust.[8]

Part B: Containerization and Waste Segregation

The foundation of safe disposal is proper segregation to prevent incompatible materials from mixing.[9]

  • Select the Correct Container:

    • Solid Waste: Collect pure 5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid and contaminated solids (e.g., weigh boats, paper towels, gloves) in a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.[10]

    • Liquid Waste: Collect solutions in a compatible glass or HDPE carboy. Ensure the container is designed for liquids and will not leak.[9]

    • Never use food-grade containers like milk jugs for chemical waste storage.

  • Segregate Waste Streams:

    • Aqueous Waste: Do not mix with organic solvents.

    • Solvent Waste: If the compound is dissolved in a solvent (e.g., DMSO, ethanol), collect it in a dedicated solvent waste container. Halogenated and non-halogenated solvent waste streams must be kept separate.[7]

    • Incompatibles: Never mix this compound with strong acids, bases, or oxidizing agents in the same waste container.[4][8]

Part C: Labeling

Proper labeling is a strict regulatory requirement and is critical for safety.[3]

  • Obtain a Hazardous Waste Label from your institution's Environmental Health & Safety (EHS) department.

  • Complete the Label Fully and Legibly:

    • Write the words "Hazardous Waste" .[10]

    • List the full chemical name: "5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid". Do not use abbreviations or chemical formulas.[10]

    • For mixtures, list all constituents and their approximate percentages (e.g., "5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid (~5%), Water (95%)").

    • Indicate the accumulation start date —the date the first drop of waste enters the container.

    • Include the Principal Investigator's name, lab location, and contact information.

Part D: Storage and Accumulation

Waste must be stored safely at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[2][10]

  • Secure the Container: Keep the waste container tightly closed except when adding waste. Do not leave a funnel in the container.[10]

  • Secondary Containment: Place the waste container in a larger, chemically resistant tub or bin to contain any potential leaks.

  • Location: Store the container in your designated SAA, away from heat sources or high-traffic areas.[11]

  • Do Not Overfill: Fill containers to no more than 90% capacity to allow for vapor expansion.

Part E: Requesting Disposal
  • When the container is 90% full or within the time limit specified by your institution (typically 6-12 months), submit a chemical waste pickup request to your EHS department.[8][10]

  • Follow your institution's specific procedures for pickup requests.

Spill Management

Accidents happen. A clear and immediate response plan is vital.

  • Alert Personnel: Immediately notify others in the lab.

  • Assess the Spill:

    • Minor Spill (Solid): If a small amount of solid is spilled inside a fume hood, wear your PPE, gently sweep it up with a dustpan and brush, and place it in your solid hazardous waste container. Avoid generating dust.

    • Major Spill: If a large amount is spilled or the spill occurs outside a fume hood, evacuate the immediate area. Prevent others from entering.

  • Contact EHS: For any major spill, contact your institution's EHS department or emergency line immediately. They are trained and equipped to handle significant chemical spills.

  • Cleanup: Do not attempt to clean up a major spill yourself. Wait for the trained response team.

By adhering to this structured and cautious protocol, you contribute to a culture of safety, ensuring that the disposal of novel research compounds like 5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid is managed responsibly and in full compliance with environmental and safety regulations.

References

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research Compliance and Safety Office. Retrieved from [Link]

  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Environmental Health and Safety. Retrieved from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • Drzyzga, O. (2003). Diphenylamine and derivatives in the environment: a review. Chemosphere, 53(8), 809-818. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Diphenylamine and derivatives in the environment: A review. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid

Executive Summary & Risk Profile (SAR Analysis) The Core Directive: Treat 5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid as a High-Potency Compound (HPC) . While specific toxicological data (SDS) for this exact catalog...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile (SAR Analysis)

The Core Directive: Treat 5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid as a High-Potency Compound (HPC) .

While specific toxicological data (SDS) for this exact catalog compound may be sparse, a Structure-Activity Relationship (SAR) analysis reveals two critical hazard moieties that dictate our safety protocol:

  • The Furoic Acid Core: Analogs (e.g., 2-Furoic acid) are established irritants to mucous membranes and eyes (H319, H335).

  • The Anisidine (Methoxyphenylamine) Side Chain: This is the critical driver for safety. Anisidines are toxic by skin absorption and inhalation (H311, H331) and are known methemoglobinemia inducers.

Operational Verdict: You must handle this compound assuming it possesses the toxicity of o-anisidine and the irritancy of furoic acid.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent not just contact, but permeation. Standard nitrile gloves are insufficient for prolonged handling of this compound in solution.

Protection ZoneCore RequirementTechnical Specification & Rationale
Respiratory Engineering Control Primary Chemical Fume Hood: All open handling (weighing, solubilization) must occur inside a certified hood operating at 80–100 fpm face velocity.Secondary: If hood access is compromised, use a P100 (HEPA) half-mask respirator. N95 is insufficient for organic vapors if the solid sublimes or is in solution.
Dermal (Hands) Double-Gloving Strategy Inner Layer: 4 mil Nitrile (Inspection white/blue).Outer Layer: 5-8 mil Extended Cuff Nitrile or Laminate (Silver Shield) if handling DMSO solutions.Rationale: Anisidine derivatives penetrate standard nitrile rapidly. The "air gap" between gloves provides a critical buffer.
Ocular Sealed Protection Chemical Splash Goggles (ANSI Z87.1+).Rationale: Furoic acid derivatives are severe eye irritants. Safety glasses with side shields do not protect against airborne dust migration or splash-back during sonication.
Body Barrier Integrity Tyvek® Lab Coat (or equivalent impervious material) with elastic cuffs.Standard cotton coats absorb liquids and hold toxic amines against the skin, increasing absorption rates.

Operational Protocols: The "Self-Validating" Workflow

Phase A: Safe Weighing (The Static Hazard)

Dry organic acids and amines often carry significant static charges, causing "powder fly" which contaminates the balance and user.

  • Preparation: Place an ionizing bar or anti-static gun inside the balance enclosure.

  • Taring: Use a pre-tared glass vial. Never weigh this compound onto weighing paper or plastic boats, as static will scatter the fine dust.

  • Transfer: Use a disposable anti-static spatula.

  • Validation: Wipe the exterior of the vial with a methanol-dampened Kimwipe inside the hood before removing it. This decontaminates the glass surface.

Phase B: Solubilization (The DMSO Multiplier Effect)

CRITICAL WARNING: This compound is likely soluble in DMSO (Dimethyl Sulfoxide). DMSO is a penetration enhancer . If you dissolve a toxic amine in DMSO and get a drop on your skin, the DMSO will carry the toxin directly into your bloodstream in seconds.

  • Solvent Choice: If possible, use Methanol or Ethanol for initial stock solutions (less skin permeability than DMSO).

  • The "Clean Hand/Dirty Hand" Rule:

    • Dirty Hand (Right): Handles the pipette/syringe inside the hood.

    • Clean Hand (Left): Never enters the hood; operates the pipette controller or notebook.

Visualized Workflows (Graphviz)

Diagram 1: Safe Solubilization Logic

This workflow illustrates the decision process for solvent selection and handling, emphasizing the "DMSO Trap."

G Start Start: Solid Compound (5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid) SolventCheck Select Solvent Start->SolventCheck DMSO DMSO Selected (High Risk) SolventCheck->DMSO High Solubility Needed Alcohol MeOH/EtOH Selected (Moderate Risk) SolventCheck->Alcohol Standard Solubility Risk1 Risk: Rapid Transdermal Delivery of Toxin DMSO->Risk1 Risk2 Risk: Flammability + Standard Absorption Alcohol->Risk2 Protocol1 MANDATORY: Butyl/Laminate Gloves + Splash Goggles Risk1->Protocol1 Protocol2 Standard: Double Nitrile Gloves + Safety Glasses Risk2->Protocol2 Action Dissolve in Fume Hood Protocol1->Action Protocol2->Action

Caption: Solvent selection dictates PPE intensity. DMSO usage triggers a requirement for laminate gloves due to skin permeation risks.

Diagram 2: Spill Response Decision Tree

Do not treat spills of this compound like standard lab dust.

Spill Spill Spill Detected State Physical State? Spill->State Dry Dry Powder State->Dry Wet Solution (DMSO/MeOH) State->Wet NoSweep DO NOT SWEEP (Aerosol Risk) Dry->NoSweep Absorb Cover with Absorbent Pads (Vermiculite) Wet->Absorb WetWipe Wet Wipe Method (Damp Paper Towel) NoSweep->WetWipe Bag Double Bag (Hazardous Waste) Absorb->Bag WetWipe->Bag

Caption: Dry sweeping is prohibited to prevent inhalation of amine-laden dust. Wet wiping captures particles effectively.

Waste Disposal & Decontamination[1][2]

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" organic waste streams based on the solvent used. Label clearly: "Contains Toxic Amine Derivatives."

  • Solid Waste: All vials, pipette tips, and contaminated gloves must be disposed of as solid hazardous waste . Do not throw in regular trash.

  • Surface Decontamination: Wash hood surfaces with a 1% Alconox solution followed by water. The surfactant helps lift the hydrophobic organic residue.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6913867 (2-Furoic acid derivatives). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Anisidine (o, p-isomers). Retrieved from [Link]

  • Gaylord Chemical. DMSO Health and Safety Information (Bulletin #106).[1] (Highlighting DMSO skin penetration risks). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Substance Information: Anisidines. (Toxicological classification of methoxyanilines). Retrieved from [Link]

Sources

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